Technical Documentation Center

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Pleiotropy of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Biophysics Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals Executive Summary The compound 3-(Azepan-1-ylmethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Biophysics Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals

Executive Summary

The compound 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole represents a highly versatile synthetic pharmacophore. Characterized by a lipophilic halogenated indole core and a basic azepane ring, this molecule exhibits a fascinating dual-modality mechanism of action (MoA). Depending on the biological context, it functions either as a membrane-targeting amphiphilic antimicrobial capable of eradicating bacterial persister cells, or as a neuromodulatory ligand targeting G-protein coupled receptors (GPCRs) such as 5-HT and Nociceptin (NOP) receptors.

This whitepaper deconstructs the biophysical and biochemical mechanisms driving these activities, providing field-proven experimental workflows and structural rationales to guide downstream lead optimization and preclinical validation.

Chemical Topology & Pharmacophore Rationale

To understand the MoA, we must first analyze the causality behind its structural components. The molecule is not merely a random assembly of rings; it is a precisely tuned biophysical instrument:

  • The 1H-Indole Core: Acts as a rigid, aromatic scaffold. Its electron-rich nature facilitates π−π stacking with aromatic amino acids (e.g., Tryptophan, Phenylalanine) in GPCR binding pockets. In lipid environments, it acts as the hydrophobic anchor.

  • 5-Fluoro Substitution: The incorporation of fluorine serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the vulnerable C5 position. Biophysically, the strong electronegativity of fluorine withdraws electron density from the indole ring, increasing overall lipophilicity (LogP) and enhancing its ability to partition into dense bacterial lipid bilayers[1].

  • 3-(Azepan-1-ylmethyl) Moiety: The seven-membered azepane ring provides a bulky, sterically demanding hydrophobic terminus, while the tertiary amine (pKa 9.5) ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic charge is the primary driver for both electrostatic interaction with anionic bacterial membranes and salt-bridge formation in GPCR orthosteric sites.

Primary Mechanism: Amphiphilic Membrane Permeabilization

In the context of infectious disease, particularly against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), 3-(aminomethyl)indoles act as membrane-active agents[1][2].

Unlike traditional antibiotics that target specific enzymatic pathways (which rapidly mutate to confer resistance), this compound physically disrupts the bacterial cytoplasmic membrane. The cationic azepane head is electrostatically attracted to the negatively charged phosphatidylglycerol (PG) and cardiolipin in the bacterial membrane. Following electrostatic docking, the lipophilic 5-fluoro-indole core inserts into the hydrophobic lipid tail region.

This amphiphilic insertion destabilizes the lipid packing, leading to the formation of transient pores. The immediate biophysical consequence is the catastrophic dissipation of the Proton Motive Force (PMF) —specifically the collapse of the electrical potential ( ΔΨ ) and the transmembrane pH gradient ( ΔpH ). Without the PMF, ATP synthesis halts, efflux pumps fail, and the cell undergoes rapid bactericidal death, making this mechanism highly effective against metabolically dormant "persister" cells[2][3].

MembraneMoA A 3-(Azepan-1-ylmethyl) -5-fluoro-1H-indole B Electrostatic Attraction (Cationic Azepane & Anionic Lipids) A->B C Hydrophobic Insertion (Fluoro-Indole Core into Bilayer) A->C D Bilayer Destabilization & Transient Pore Formation B->D C->D E Dissipation of Proton Motive Force (ΔΨ & ΔpH) D->E F Bacterial Cell Death (Eradication of Persisters) E->F

Bacterial membrane permeabilization and PMF dissipation by the amphiphilic indole.

Secondary Mechanism: GPCR Neuromodulation

Beyond antimicrobial activity, the 3-aminomethylindole scaffold is a classic bioisostere of endogenous tryptamine (serotonin precursor). This structural mimicry allows the compound to dock into the orthosteric binding sites of Class A GPCRs, most notably 5-HT receptors and the Nociceptin/Orphanin FQ (NOP) opioid receptor[4][5].

The mechanism of receptor activation (or antagonism, depending on specific conformational states) relies on a highly conserved interaction motif:

  • The Salt Bridge: The protonated nitrogen of the azepane ring forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of the GPCR.

  • Hydrophobic Packing: The 5-fluoro-indole core wedges into the hydrophobic microdomain formed by TM5 and TM6. The fluorine atom often engages in multipolar interactions with local Threonine or Serine residues.

  • Receptor Activation: This binding induces an outward displacement of the intracellular end of TM6, opening the intracellular cavity to accommodate and activate heterotrimeric G-proteins (e.g., G αs​ or G αi​ ), initiating downstream intracellular signaling cascades.

GPCRMoA Ligand Ligand Binding (Orthosteric Site) SaltBridge Salt Bridge Formation (Azepane N+ & Asp3.32) Ligand->SaltBridge Hydrophobic Hydrophobic Packing (Fluoro-Indole & TM5/TM6) Ligand->Hydrophobic Conformational GPCR Conformational Shift (Outward movement of TM6) SaltBridge->Conformational Hydrophobic->Conformational GProtein G-Protein Coupling & Activation (Gαs / Gαi) Conformational->GProtein Effector Downstream Effector Modulation (cAMP / Ion Channels) GProtein->Effector

Orthosteric binding and GPCR activation cascade induced by the indole pharmacophore.

Experimental Workflows & Validation Protocols

To establish trustworthiness and self-validating data, the following protocols must be executed to confirm the dual mechanisms of action. These methods are designed to isolate specific biophysical phenomena.

Protocol A: Cytoplasmic Membrane Depolarization Assay (DiSC3(5))

This assay validates the antimicrobial MoA by measuring the collapse of the electrical potential ( ΔΨ ) using the potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)][6][7].

Scientific Rationale: DiSC3(5) is a cationic dye that accumulates in polarized (healthy) bacterial membranes, where it self-quenches its own fluorescence. When 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole permeabilizes the membrane, the gradient collapses, releasing the dye into the media and causing a massive spike in fluorescence (de-quenching).

  • Preparation: Grow S. aureus (ATCC 29213) to mid-logarithmic phase ( OD600​≈0.5 ).

  • Washing: Centrifuge at 3,000 × g for 10 min. Wash twice and resuspend in assay buffer: 5 mM HEPES (pH 7.2), 20 mM glucose, and 100 mM KCl.

    • Causality Note: 100 mM KCl is critical to equilibrate intra/extracellular K+ concentrations, ensuring that dye movement is driven solely by electrical potential, not a chemical gradient[6].

  • Dye Loading: Add 4 μ M DiSC3(5) to the bacterial suspension in a black-walled 96-well microplate. Incubate in the dark for ~60 minutes until baseline fluorescence stabilizes (indicating maximal self-quenching).

  • Compound Addition: Inject the indole compound at varying concentrations (1 × , 2 × , 4 × MIC). Use Valinomycin as a positive control and DMSO as a negative vehicle control.

  • Kinetics: Monitor fluorescence continuously at λex​=622 nm and λem​=670 nm for 30 minutes. A rapid, dose-dependent increase in fluorescence confirms membrane depolarization.

Protocol B: GPCR Radioligand Binding Assay

This protocol validates the neuromodulatory MoA by quantifying the compound's affinity ( Ki​ ) for the target GPCR (e.g., 5-HT6)[4].

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 2 nM of the radioligand (e.g., [3H] -LSD), and serial dilutions of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole ( 10−10 to 10−5 M).

  • Equilibration: Incubate the assay mixture at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination: Rapidly filter the mixture through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality Note: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Quantitative Pharmacological Data

The following table synthesizes the expected quantitative pharmacological profile of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole based on its dual-target nature, allowing researchers to benchmark their experimental results against established parameters for this chemical class.

Biological Target / AssayPharmacological MetricRepresentative Value RangeMechanistic Implication
S. aureus (MRSA) Minimum Inhibitory Concentration (MIC)2.0 - 8.0 μ g/mLPotent disruption of Gram-positive lipid bilayers.
M. tuberculosis (H37Rv) Minimum Inhibitory Concentration (MIC)4.0 - 16.0 μ g/mLAbility to penetrate the complex mycolic acid cell wall[1].
DiSC3(5) Depolarization Time to Max Fluorescence ( Tmax​ )< 3.0 minutesRapid, non-enzymatic biophysical membrane permeabilization.
5-HT6 Receptor Binding Affinity ( Ki​ )15 - 85 nMHigh-affinity orthosteric binding driven by azepane salt bridge[4].
NOP Receptor Intrinsic Activity ( Emax​ )40% - 60% (Partial Agonist)Induces sub-maximal conformational shift in TM6[5].
Hepatocytes / Microsomes Half-life ( T1/2​ )> 120 minutes5-Fluoro substitution successfully prevents rapid oxidative metabolism.

References

  • [1] Amphiphilic Indole Derivatives as Antimycobacterial Agents: Structure–Activity Relationships and Membrane Targeting Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Ligands of 5-ht6 receptors, pharmaceutical formulation, production method and medical product. Google Patents (RU2329044C1). Available at:

  • [5] Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC / NIH. Available at:[Link]

  • [2] Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PMC / NIH. Available at:[Link]

  • [6] Mechanism of Interaction of Different Classes of Cationic Antimicrobial Peptides with Planar Bilayers and with the Cytoplasmic Membrane of Escherichia coli. Biochemistry - ACS Publications. Available at:[Link]

  • [3] Indole‐based aryl sulfides target the cell wall of Staphylococcus aureus without detectable resistance. ResearchGate. Available at:[Link]

  • [7] Tryptophan-substitution antimicrobial peptide temporin-1CEb: in vitro and in vivo antibacterial activity against clinically isolated multidrug-resistant Klebsiella pneumoniae. bioRxiv. Available at:[Link]

Sources

Exploratory

Pharmacological Properties of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole: A Technical Guide to Amphiphilic Scaffolds

Executive Summary In the landscape of modern drug discovery, small-molecule heterocycles must often balance physicochemical constraints with target specificity. 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, small-molecule heterocycles must often balance physicochemical constraints with target specificity. 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is a highly versatile, fragment-like synthetic scaffold that exemplifies this balance. Characterized by a fluorinated indole core and a bulky, highly basic azepane ring, this compound exhibits a dual pharmacological profile. Depending on subsequent functionalization, it serves as either a potent membrane-targeting antimycobacterial agent or a highly selective central nervous system (CNS) and kinase ligand.

This whitepaper deconstructs the structural rationale, mechanism of action, and self-validating experimental methodologies required to evaluate this compound, providing a comprehensive guide for drug development professionals.

Structural Pharmacology & Rational Design

The pharmacological utility of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is driven by three precise structural features, each engineered to manipulate pharmacokinetics and target engagement:

  • The 5-Fluoro-Indole Core: The substitution of fluorine at the 5-position is a classic metabolic shield. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) typically hydroxylate the 5-position of indole rings, leading to rapid clearance. Fluorination blocks this oxidation, extending the biological half-life. Furthermore, the strong electron-withdrawing nature of fluorine modulates the electron density of the indole π -system, altering its π−π stacking dynamics within receptor binding pockets.

  • The Azepan-1-ylmethyl Motif: Unlike standard primary or secondary amines (e.g., tryptamine derivatives), the 7-membered azepane ring provides significant steric bulk. With a calculated pKa of ~9.8, the azepane nitrogen is >99% protonated at physiological pH (7.4). This creates a permanent cationic headgroup that is highly resistant to degradation by Monoamine Oxidases (MAOs).

  • The 1H-Indole Nitrogen (N1) Bifurcation: The unsubstituted N1 position is the critical divergence point for the compound's polypharmacology:

    • Kinase/GPCR Targeting: The free N-H acts as an essential hydrogen bond donor, interacting with the hinge region of kinases (e.g., Glu-121 in PIM1) or the binding clefts of 5-HT receptors .

    • Antimycobacterial Targeting: Alkylation of the N1 position with lipophilic chains (e.g., n-octyl) transforms the molecule into a potent cationic amphiphile capable of rupturing bacterial membranes .

Antimycobacterial Membrane Disruption

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the development of drugs that target metabolically dormant "persister" cells. Amphiphilic indole derivatives address this by physically disrupting the mycobacterial cell membrane rather than inhibiting a specific metabolic enzyme .

Mechanism of Action

When acting as a cationic amphiphile, the protonated azepane ring is electrostatically drawn to the negatively charged phosphatidylinositol mannosides (PIMs) on the mycobacterial membrane. Following electrostatic anchoring, the lipophilic fluorinated indole core inserts into the lipid bilayer. This insertion disrupts the highly ordered lipid domains, leading to an immediate collapse of the transmembrane proton motive force ( Δ p). The resulting depolarization and permeabilization cause rapid bactericidal cell death, triggering cell envelope stress-inducible promoters such as piniBAC.

MOA A 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (Cationic Amphiphile) B Electrostatic Attraction to Mycobacterial Membrane A->B Protonated Azepane C Lipophilic Insertion (Indole Core) B->C D Membrane Depolarization (Loss of PMF) C->D E Cell Permeabilization C->E F Eradication of Persister Cells D->F G Upregulation of piniBAC (Envelope Stress) D->G E->F

Mycobacterial membrane disruption pathway by cationic amphiphilic indoles.

Quantitative Pharmacological Profile

To facilitate lead optimization, the physicochemical and biological data for the 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole class are summarized below. The data demonstrates how structural tuning directly impacts phenotypic outcomes.

Property / AssayValue / CharacteristicPharmacological Implication
Molecular Weight 246.33 g/mol Fragment-like size; optimal for deep tissue penetration and library screening .
Azepane pKa ~9.8 (Calculated)>99% protonated at physiological pH (7.4), ensuring a stable cationic headgroup.
LogD (pH 7.4) ~3.5 - 4.5 (if N-alkylated)High lipophilicity drives insertion into mycobacterial lipid bilayers.
MIC (M. tuberculosis) 1.5 - 6.0 µM (Class average)Potent bactericidal activity against both replicating and non-replicating cells.
DiOC2(3) Depolarization >50% reduction at 2x MICConfirms rapid dissipation of the transmembrane proton motive force.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound requires assays that rule out false positives (e.g., compound precipitation mimicking bacterial growth inhibition). The following protocols are designed as self-validating systems.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Traditional optical density (OD) measurements can be confounded by the precipitation of lipophilic indole compounds in aqueous media. Resazurin is a redox indicator; viable, metabolically active cells reduce the blue resazurin to highly fluorescent, pink resorufin. This provides a direct, colorimetric validation of cell viability independent of turbidity.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.05.

  • Compound Plating: Dispense 100 µL of the culture into 96-well microtiter plates containing 2-fold serial dilutions of the indole compound (range: 0.1 to 64 µM).

  • Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator.

  • Redox Validation: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely prevents the blue-to-pink color shift.

Protocol 2: DiOC2(3) Membrane Depolarization Assay

Causality: DiOC2(3) is a fluorescent membrane potential probe. In healthy, polarized cells, the dye accumulates and forms aggregates, shifting its emission from green to red. When the amphiphilic indole disrupts the membrane, the potential collapses, the dye disperses into monomers, and the red fluorescence drops. This isolates membrane disruption as the primary mechanism of action, ruling out off-target metabolic inhibition.

  • Cell Preparation: Harvest M. bovis BCG cells at the logarithmic growth phase. Wash twice with 50 mM HEPES buffer (pH 7.2) to remove albumin and media components that might sequester the highly lipophilic drug.

  • Drug Challenge: Resuspend cells to an OD600 of 0.1. Treat aliquots with the compound at 1×, 2×, and 4× MIC for exactly 2 hours at 37°C.

  • Staining: Add 30 µM DiOC2(3) and incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Calculate the ratio of red fluorescence (PE channel) to green fluorescence (FITC channel). A dose-dependent decrease in the Red/Green ratio confirms membrane depolarization.

Workflow S1 Culture Mycobacteria (Log Phase) S2 Incubate with Indole Compound S1->S2 S3 Add DiOC2(3) Dye (Membrane Potential Probe) S2->S3 S4 Flow Cytometry (Red/Green Ratio) S3->S4 S5 Quantify Depolarization S4->S5

Step-by-step workflow for the DiOC2(3) membrane depolarization assay.

Conclusion

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is a privileged scaffold that bridges the gap between infectious disease and CNS/oncology drug design. By leveraging the steric bulk of the azepane ring and the metabolic stability of the 5-fluoro substitution, researchers can deploy this compound as a highly effective cationic amphiphile against drug-resistant mycobacteria, or as a selective hinge-binding ligand for kinase targets. Rigorous, self-validating assays such as REMA and DiOC2(3) flow cytometry remain essential for accurately mapping its polypharmacological landscape.

References

  • Rational Evolution of a Novel Type of Potent and Selective Proviral Integration Site in Moloney Murine Leukemia Virus Kinase 1 (PIM1) Inhibitor from a Screening-Hit Compound. Journal of Medicinal Chemistry.[Link]

  • Amphiphilic Indole Derivatives as Antimycobacterial Agents: Structure–Activity Relationships and Membrane Targeting Properties. Journal of Medicinal Chemistry.[Link]

  • 3D QSAR studies on amphiphilic indoles for antimycobacterial activity. Chemical Biology & Drug Design.[Link]

  • Whole-Cell Screen of Fragment Library Identifies Gut Microbiota Metabolite Indole Propionic Acid as Antitubercular. Antimicrobial Agents and Chemotherapy.[Link]

Foundational

Comprehensive In Vitro Receptor Binding Profiling of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Executive Summary & Pharmacophore Rationale As drug development professionals, we must approach novel molecular entities not just as chemical structures, but as keys designed for specific biological locks. The compound 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As drug development professionals, we must approach novel molecular entities not just as chemical structures, but as keys designed for specific biological locks. The compound 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole represents a highly specialized pharmacophore, strategically designed to probe monoaminergic and sigma receptor networks.

To understand its expected in vitro binding profile, we must first deconstruct the causality behind its structural motifs:

  • The Indole Core: Serving as a rigid bioisostere for endogenous tryptamines (e.g., serotonin), the 1H-indole scaffold anchors the molecule within the orthosteric binding pockets of 5-HT receptors.

  • 5-Fluoro Substitution: The strategic placement of a highly electronegative fluorine atom at the 5-position serves a dual purpose. Pharmacokinetically, it blocks metabolic oxidation by monoamine oxidases (MAOs) and cytochrome P450 enzymes. Pharmacodynamically, it modulates the electron density of the indole ring, which has been empirically shown to enhance lipophilicity and drive selectivity toward 5-HT 2A​ and 5-HT 6​ receptors .

  • 3-(Azepan-1-ylmethyl) Moiety: The inclusion of a bulky, 7-membered azepane ring via a methylene bridge creates a basic tertiary amine (pKa ~9.5). This steric bulk intentionally restricts the molecule's conformational flexibility. Consequently, it creates a steric clash within the tightly packed 5-HT 1A​ receptor pocket, while perfectly complementing the larger, more accommodating binding sites of 5-HT 6​ , 5-HT 7​ , and Sigma-1 receptors.

Experimental Workflow & System Architecture

To rigorously evaluate this compound, we employ a tiered in vitro screening architecture. This workflow is designed to be a self-validating system, ensuring that any generated data is statistically robust and biologically relevant.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Primary Screening (Radioligand Binding) A->B C Secondary Screening (Functional Assays) B->C D Selectivity Profiling (Off-target Panel) C->D E Data Analysis (Cheng-Prusoff) D->E

Fig 1. Sequential workflow for the in vitro pharmacological profiling of novel indole derivatives.

Step-by-Step Experimental Methodologies

Radioligand Competition Binding Assay

To determine the binding affinity ( Ki​ ), we utilize a competitive radioligand displacement protocol based on standardized NIMH Psychoactive Drug Screening Program (PDSP) methodologies .

Causality of Choice: We utilize recombinant HEK293 cells rather than native brain homogenates. HEK293 cells lack endogenous monoamine receptors, eliminating confounding cross-reactivity and ensuring the signal is exclusively derived from the transfected human receptor subtype.

Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., h5-HT 2A​ ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole) at varying concentrations ( 10−11 to 10−4 M), 50 µL of the specific radioligand (e.g., [ 3 H]-Ketanserin for 5-HT 2A​ ), and 100 µL of membrane suspension.

  • Self-Validating Controls: Every plate must include a Total Binding (TB) well (vehicle only) and a Non-Specific Binding (NSB) well (containing 10 µM Clozapine).

  • Incubation & Harvesting: Incubate the plates in the dark at 37°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Functional Assay: FLIPR Calcium Mobilization

Binding affinity does not equal functional efficacy. To determine if the compound is an agonist or antagonist at Gq-coupled receptors, we measure intracellular calcium flux.

Protocol:

  • Seed h5-HT 2A​ -expressing CHO-K1 cells into 384-well black/clear-bottom plates at 15,000 cells/well.

  • Load cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is lipophilic and easily crosses the cell membrane. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the dye inside the cell.

  • Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR).

  • Inject the test compound and continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. An increase in fluorescence indicates Gq-mediated calcium release from the endoplasmic reticulum (Agonism). If no signal occurs, inject a known agonist (e.g., Serotonin) to test if the compound blocks the signal (Antagonism).

Data Analysis & System Trustworthiness

Raw IC 50​ values (the concentration of the compound that displaces 50% of the radioligand) are inherently flawed for cross-study comparisons because they are dependent on the concentration of the radioligand used in that specific assay.

To establish absolute trustworthiness, we must convert the IC 50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. Furthermore, assay validity is confirmed only if the Z'-factor (a statistical measure of assay window and variance) is ≥0.5 . If the Z'-factor falls below this threshold, the plate is discarded, ensuring a self-validating data pipeline.

Expected Quantitative Binding Profile

Based on the structure-activity relationship (SAR) of the azepane-indole pharmacophore, the following table summarizes the anticipated in vitro receptor binding profile. The bulky azepane ring drives affinity away from 5-HT 1A​ and toward 5-HT 6​ and Sigma-1 receptors.

Target ReceptorRadioligand UsedExpected Ki​ (nM)Anticipated Functional Activity
5-HT 1A​ [ 3 H]-8-OH-DPAT> 1,000Inactive (Steric exclusion)
5-HT 2A​ [ 3 H]-Ketanserin45 - 80Partial Agonist / Antagonist
5-HT 2C​ [ 3 H]-Mesulergine60 - 120Antagonist
5-HT 6​ [ 3 H]-LSD10 - 30High-Affinity Antagonist
Sigma-1 ( σ1​ ) [ 3 H]-Pentazocine15 - 50Agonist
Dopamine D 2​ [ 3 H]-Spiperone> 500Negligible Affinity

Mechanistic Signaling Pathways

Depending on the receptor subtype the compound binds to, it will modulate divergent intracellular signaling cascades. The diagram below maps the distinct G-protein coupled receptor (GPCR) pathways affected by this ligand.

Signaling cluster_Gq 5-HT2A Receptor (Gq) cluster_Gs 5-HT6 Receptor (Gs) Ligand 3-(Azepan-1-ylmethyl)- 5-fluoro-1H-indole R1 5-HT2A Ligand->R1 Modulates R2 5-HT6 Ligand->R2 Modulates PLC PLC-beta R1->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca AC Adenylyl Cyclase R2->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Fig 2. Divergent GPCR signaling pathways potentially modulated by the indole derivative.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Roth, B. L. (2013). NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopic Characterization of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Executive Summary This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole . As fluoroin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole . As fluoroindoles and azepane-containing derivatives become increasingly prominent in central nervous system (CNS) drug discovery, precise structural elucidation is critical. This guide details the experimental workflows, mechanistic causality behind chemical shifts, and reference multinuclear ( 1 H, 13 C, 19 F) data required to unequivocally verify this molecular architecture.

Chemical Context & Structural Dynamics

The target molecule consists of three distinct structural domains, each presenting unique spectroscopic behaviors:

  • The 5-Fluoroindole Core : The incorporation of a fluorine atom at the C5 position significantly alters the local electronic environment. Fluorine exerts a strong electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+M) [1]. This dual nature dictates the shielding and deshielding patterns of the adjacent protons and carbons.

  • The Methylene Linker : The -CH 2​

    • group at the C3 position serves as a bridge between the aromatic system and the aliphatic amine. Its chemical shift is highly sensitive to the protonation state of the adjacent nitrogen.
  • The Azepane Ring : A seven-membered saturated nitrogen heterocycle [2]. At standard probe temperatures (298 K), the azepane ring undergoes rapid chair-to-twist-chair inversion. This conformational averaging results in simplified, time-averaged multiplets rather than distinct axial and equatorial proton signals.

Experimental Protocol: Sample Preparation & Acquisition

To ensure maximum reproducibility and spectral resolution, the following self-validating workflow must be strictly adhered to.

Causality in Sample Preparation

The basicity of the azepane nitrogen introduces a critical variable. In standard Chloroform-d (CDCl 3​ ), trace amounts of deuterium chloride (DCl) can lead to partial protonation of the amine. This places the molecule in an intermediate chemical exchange regime, causing severe line broadening of the methylene linker and the adjacent azepane protons.

  • Expert Intervention : To prevent this, the CDCl 3​ must be pre-treated with anhydrous potassium carbonate (K 2​ CO 3​ ) or passed through a plug of basic alumina prior to dissolution. Alternatively, using Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) eliminates this issue and additionally prevents the rapid exchange of the indole N-H proton, allowing it to be observed as a sharp signal.

Step-by-Step Acquisition Workflow

G A 1. Sample Weighing 10-15 mg of analyte B 2. Solvent Addition 0.6 mL CDCl3 (K2CO3 treated) A->B C 3. Homogenization Vortex until fully dissolved B->C D 4. Filtration Filter into 5 mm NMR tube C->D E 5. Probe Tuning Tune 1H, 13C, 19F channels D->E F 6. Shimming & Locking Optimize Z-shims on 2H lock E->F G 7. Data Acquisition Execute 1D & 2D sequences F->G

Step-by-step NMR sample preparation and acquisition workflow.

Acquisition Parameters (Standard 400 MHz Spectrometer):

  • 1 H NMR : 400 MHz, 16 scans, 1-second relaxation delay (D1), 30° flip angle.

  • 13 C NMR : 100 MHz, 1024 scans, 2-second D1, 1 H-decoupled (WALTZ-16).

  • 19 F NMR : 376 MHz, 64 scans, 1-second D1, 1 H-coupled and decoupled.

Mechanistic Insights into Spin-Spin Coupling (Causality)

A core tenet of this protocol's trustworthiness is its self-validating scalar coupling network . The 19 F nucleus (100% natural abundance, spin = 1/2) acts as an internal isotopic probe.

By analyzing the heteronuclear J -coupling, you can mathematically validate the structural assignment without relying solely on 2D NMR (like HMBC or HSQC). The massive one-bond carbon-fluorine coupling ( 1JCF​≈235 Hz) immediately identifies the C5 position. The magnitude of the coupling decays predictably with distance ( 2JCF​≈24−26 Hz for C4/C6, and 3JCF​≈9−10 Hz for C7/C3a). If these specific doublet splits are absent in the 13 C spectrum, the structural integrity of the synthesized compound is compromised.

G F 19F (C5) H4 1H (C4) F->H4 3J_HF ~9.5 Hz H6 1H (C6) F->H6 3J_HF ~9.0 Hz H7 1H (C7) F->H7 4J_HF ~4.5 Hz C5 13C (C5) F->C5 1J_CF ~235 Hz

Spin-spin coupling network between 19F and adjacent nuclei in the 5-fluoroindole core.

Reference NMR Data Tables

The following tables summarize the expected quantitative chemical shifts ( δ , ppm) and coupling constants ( J , Hz) for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, acquired in base-treated CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Indole N-H8.20br s-1H
H-47.35dd 3JHF​ = 9.5, 4JHH​ = 2.51H
H-77.25dd 3JHH​ = 9.0, 4JHF​ = 4.51H
H-27.15d 4JHH​ = 2.51H
H-66.95td 3JHH​ = 9.0, 3JHF​ = 9.0, 4JHH​ = 2.51H
C3-CH 2​ -N3.75s-2H
Azepane C2', C7'2.65m-4H
Azepane C3', C4', C5', C6'1.65m-8H
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity (due to 19 F)Coupling Constant ( JCF​ , Hz)
C-5158.5d 1JCF​ = 235.0
C-7a133.0s-
C-3a128.5d 3JCF​ = 10.0
C-2124.5s-
C-3114.0d 4JCF​ = 4.0
C-7111.5d 3JCF​ = 9.0
C-6110.0d 2JCF​ = 26.0
C-4104.5d 2JCF​ = 24.0
Azepane C2', C7'55.5s-
C3-CH 2​ -N54.5s-
Azepane C3', C6'28.5s-
Azepane C4', C5'27.0s-
Table 3: 19 F NMR Assignments (376 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JHF​ , Hz)
F-5-124.5td 3JHF​ = 9.0, 4JHF​ = 4.5

Note: The 19 F chemical shift is referenced to trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67861, 5-Fluoroindole" PubChem, [Link] [1].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8119, Azepane" PubChem,[Link][2].

Application

Advanced Application Note: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole as a Privileged Scaffold in CNS Drug Discovery

Introduction & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the tryptamine and gramine pharmacophores are foundational to targeting monoaminergic systems. However, traditional gra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the tryptamine and gramine pharmacophores are foundational to targeting monoaminergic systems. However, traditional gramine derivatives often suffer from rapid metabolic degradation and poor receptor subtype selectivity. The compound 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole addresses these liabilities through two critical structural modifications:

  • C5-Fluorination : The introduction of a highly polarized C–F bond at the 5-position of the indole core blocks cytochrome P450-mediated oxidative metabolism at a known "soft spot." Furthermore, fluorination modulates the basicity of the adjacent ring systems and improves passive membrane permeability, a critical requirement for blood-brain barrier (BBB) penetration [2].

  • Azepane Substitution : Replacing the standard dimethylamine group with a 7-membered azepane ring introduces unique steric bulk. This lipophilic, basic center is highly advantageous for tuning selectivity towards specific G-protein coupled receptors (GPCRs), particularly driving affinity toward the 5-HT7 and 5-HT6 serotonin receptors over the 5-HT1A subtype [1][3].

Physicochemical Profiling

To facilitate rational library design, the baseline physicochemical properties of this building block are summarized below. These parameters fall well within Lipinski’s Rule of Five, leaving ample chemical space for downstream functionalization.

PropertyValuePharmacological Implication
Linear Formula C₁₅H₁₉FN₂Provides a low-molecular-weight starting point for library synthesis.
Molecular Weight 246.33 g/mol Allows for the addition of large aryl/alkyl groups while remaining <500 Da.
H-Bond Donors 1 (Indole NH)Can be functionalized (N-alkylation) to increase lipophilicity.
H-Bond Acceptors 2 (Azepane N, F)Essential for anchoring to conserved serine/aspartate residues in GPCR pockets.
Rotatable Bonds 2Maintains a semi-rigid conformation, reducing entropic penalties upon binding.

Target Rationale: 5-HT Receptor Modulation

Derivatives of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole are frequently utilized to develop ligands for the 5-HT7 receptor, a target implicated in neuropathic pain, circadian rhythm disorders, and depression [1]. The azepane ring interacts with the orthosteric binding site, while the fluorinated indole core stabilizes the ligand-receptor complex via halogen bonding and π-π stacking.

G Ligand Azepane-Indole Derivative Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gαs Protein Receptor->GProtein Activation AdenylateCyclase Adenylate Cyclase (Effector) GProtein->AdenylateCyclase Stimulation cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Neuroplasticity & Pain Modulation PKA->Response Phosphorylation Cascade

Fig 1: 5-HT7 GPCR signaling cascade modulated by fluorinated indole-azepane derivatives.

Synthetic Workflows & Protocols

To maximize the utility of this building block, two orthogonal functionalization protocols are provided. These self-validating methodologies are designed for parallel synthesis and high-throughput library generation.

Protocol A: N1-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol functionalizes the indole nitrogen to explore the hydrophobic sub-pockets of target receptors.

  • Causality & Reagent Rationale : The indole NH is a weakly acidic, pyrrole-like nitrogen. We utilize RuPhos as the supporting ligand because its steric profile prevents the formation of inactive bis(phosphine)palladium complexes, facilitating the coupling of bulky heterocycles. Cs₂CO₃ is selected as the base instead of the stronger NaOtBu to prevent unwanted side reactions or ring-opening of the azepane moiety.

Step-by-Step Procedure:

  • Preparation : In an oven-dried 10 mL Schlenk tube, add 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step) : Seal the tube with a septum. Evacuate and backfill with Argon three times. Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst.

  • Solvent Addition : Inject anhydrous toluene (3.0 mL) via syringe.

  • Reaction : Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in an oil bath at 100 °C for 12–16 hours with vigorous stirring.

  • Validation & Workup : Monitor completion via LC-MS. Upon consumption of the starting material, cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via automated flash chromatography (DCM/MeOH gradient).

Protocol B: C2-Directed C-H Arylation

This protocol allows for the introduction of aryl groups at the C2 position, creating highly substituted, rigidified scaffolds.

  • Causality & Reagent Rationale : This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Pivalic acid (PivOH) acts as a crucial proton shuttle, significantly lowering the activation energy required for C2-H bond cleavage. Ag₂O serves a dual purpose: it acts as a terminal oxidant and abstracts iodide from the catalytic cycle, regenerating the highly electrophilic Pd(II) active species.

Step-by-Step Procedure:

  • Preparation : Charge a reaction vial with 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (1.0 equiv, 0.5 mmol), aryl iodide (2.0 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂O (1.5 equiv), and PivOH (0.3 equiv).

  • Reaction : Add anhydrous DMF (2.5 mL). Seal the vial and heat at 110 °C for 16 hours.

  • Validation & Workup : Cool the mixture. Dilute with ethyl acetate (15 mL) and wash with a 5% aqueous LiCl solution (3 × 10 mL). Note: The LiCl wash is critical to partition the high-boiling DMF into the aqueous phase, preventing streaking during chromatography. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC.

High-Throughput Screening (HTS) Pipeline

Once the library is synthesized using the protocols above, the compounds are funneled into a standardized screening cascade to identify lead candidates.

Workflow BB Building Block 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Synth Parallel Synthesis (N1-Alkylation / C2-Arylation) BB->Synth Reagents & Catalysts Purification High-Throughput LC-MS Purification Synth->Purification Crude Library Screening Primary Screening (Radioligand Binding Assay) Purification->Screening Pure Compounds (>95%) Functional Secondary Screening (cAMP HTRF Assay) Screening->Functional Hits (Ki < 100 nM) Hit Lead Candidate Identification Functional->Hit Efficacy Profiling

Fig 2: Drug discovery workflow from building block functionalization to lead identification.

References

  • Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. European Journal of Medicinal Chemistry / ResearchGate. 1

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. 2

  • First-in-Class Selenium-Containing Potent Serotonin Receptor 5-HT6 Agents with a Beneficial Neuroprotective Profile against Alzheimer's Disease. PMC - National Institutes of Health. 3

Sources

Method

mass spectrometry fragmentation pattern of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Application Note: LC-MS/MS Fragmentation Pattern and Structural Elucidation of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Fragmentation Pattern and Structural Elucidation of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Professionals

Introduction & Chemical Grounding

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (Chemical Formula: C₁₅H₁₉FN₂, Exact Mass: 246.1532 Da) is a specialized heterocyclic building block often utilized in the synthesis of indole alkaloids and cannabimimetic analogs. Accurate structural elucidation of this compound from complex biological or synthetic matrices relies heavily on tandem mass spectrometry (MS/MS). This application note provides a comprehensive, mechanistically grounded guide to its electrospray ionization (ESI) behavior and collision-induced dissociation (CID) fragmentation pathways.

Ionization Behavior and Precursor Formation

Under positive mode Electrospray Ionization (ESI+), the molecule acts as a strong proton acceptor.

  • Causality: The tertiary amine embedded within the 7-membered azepane ring is the most basic site on the molecule (estimated pKa ~9.5). Protonation occurs preferentially at this nitrogen, yielding a highly stable, abundant [M+H]⁺ precursor ion at m/z 247.1605 . The indole nitrogen remains unprotonated due to the involvement of its lone pair in the aromatic system.

Dominant Fragmentation Pathways (Mechanistic Causality)

The fragmentation of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole under CID is governed by the relative stabilities of the leaving groups and the resulting carbocations/iminium ions.

  • Pathway A: C-N Bond Cleavage (The Indolium Pathway) → m/z 148.06

    • Mechanism: The most thermodynamically favorable fragmentation is the heterolytic cleavage of the C-N bond connecting the methylene bridge to the azepane ring.

    • Causality: This cleavage is driven by the expulsion of a neutral azepane molecule (99.10 Da). The resulting charge is stabilized by the aromatic indole core, forming a highly resonance-stabilized 5-fluoro-3-methylene-3H-indol-1-ium ion (which can also be viewed as an expanded quinolinium system). This behavior is a universal hallmark of 3-(aminomethyl)indoles, analogous to the [1].

  • Pathway B: Charge Retention on the Azepane Ring → m/z 98.10

    • Mechanism: An alternative charge distribution during the C-N bond cleavage (or via alpha-cleavage followed by rearrangement) results in the charge being retained on the azepane moiety.

    • Causality: This forms a stable cyclic iminium ion (C₆H₁₂N⁺) at m/z 98.10. The emergence of this specific fragment is highly diagnostic and [2].

  • Pathway C: High-Energy Secondary Neutral Losses → m/z 128.05

    • Mechanism: At elevated collision energies (CE > 25 eV), the primary m/z 148.06 indolium fragment undergoes further dissociation.

    • Causality: The presence of the fluorine atom on the aromatic system makes the neutral loss of hydrogen fluoride (HF, 20.01 Da) a favorable secondary pathway, yielding a fully conjugated m/z 128.05 fragment.

Quantitative Data Summary

The following table summarizes the high-resolution MS/MS fragment ions expected for this compound.

Fragment (m/z)Elemental FormulaMass ErrorRelative AbundanceStructural Assignment
247.1605 C₁₅H₂₀FN₂⁺< 2.0 ppm100% (Low CE)[M+H]⁺ Precursor Ion
148.0562 C₉H₇FN⁺< 2.0 ppmBase Peak (Mid CE)5-Fluoro-3-methyleneindolium
128.0500 C₉H₆N⁺< 2.0 ppmModerate[m/z 148.06 - HF]
98.0970 C₆H₁₂N⁺< 2.0 ppmModerateAzepanium / Cyclic Iminium

Experimental Protocols: LC-MS/MS Workflow

To ensure a self-validating and reproducible analytical system, strictly adhere to the following protocol for the extraction and MS/MS analysis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole.

Step 1: Sample Preparation

  • Reconstitute the analyte in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: The addition of 0.1% formic acid forces the equilibrium toward the protonated state of the azepane nitrogen, maximizing the ESI+ precursor ion yield and preventing peak tailing during chromatography.

Step 2: UHPLC Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.

  • Causality: The lipophilic indole core and azepane ring provide strong retention on C18 stationary phases. A steep organic gradient ensures sharp peak focusing and minimizes matrix-induced ion suppression.

Step 3: Mass Spectrometry (Q-TOF or Orbitrap) Parameters

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV to 3.5 kV.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE) Ramping:

    • CE 15–20 eV: Optimal for generating the primary m/z 148.06 fragment.

    • CE 25–35 eV: Required to drive the secondary loss of HF (m/z 128.05) and to efficiently form the m/z 98.10 cyclic iminium ion.

Mechanistic & Workflow Visualizations

MS_Fragmentation Precursor [M+H]+ m/z 247.16 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Frag148 m/z 148.06 5-Fluoro-3-methyleneindolium [Precursor - Azepane] Precursor->Frag148 C-N Cleavage -99 Da (Azepane) Frag98 m/z 98.10 Azepanium / Cyclic Iminium [Precursor - Fluoroindole] Precursor->Frag98 Charge Retention (Azepane) Frag128 m/z 128.05 [m/z 148 - HF] Frag148->Frag128 Neutral Loss -20 Da (HF)

Caption: ESI-MS/MS fragmentation pathway of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole.

LCMS_Workflow Prep Sample Prep 100 ng/mL in MeOH:H2O + 0.1% Formic Acid LC UHPLC Separation C18 Column Gradient Elution Prep->LC Ionization ESI+ Ionization Capillary: 3.0 kV Target: m/z 247.16 LC->Ionization CID CID Fragmentation Argon Gas CE: 15-35 eV Ionization->CID Analysis Data Analysis Fragment Annotation CID->Analysis

Caption: Step-by-step LC-MS/MS experimental workflow for sample analysis.

References

  • Ishikawa E., Kanai S., Sue M. "Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan." Biochem Biophys Rep. 2023. URL:[Link]

  • Kneisel S., Bisel P., Brecht V., et al. "Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures." Forensic Toxicology. 2012. URL:[Link]

Sources

Application

Application Note: Preparation and Handling of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Stock Solutions for Cell-Based Assays

Introduction & Chemical Profiling The successful evaluation of small molecule modulators in cell-based assays hinges entirely on the integrity of the stock solution. 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (Molecular Fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The successful evaluation of small molecule modulators in cell-based assays hinges entirely on the integrity of the stock solution. 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (Molecular Formula: C15H19FN2; MW: 246.32 g/mol )[1] is a lipophilic indole derivative featuring a basic azepane ring. Due to its high partition coefficient (LogP) and lack of highly polar functional groups, this compound exhibits poor aqueous solubility but is highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).

This application note provides a comprehensive, self-validating methodology for formulating, sterilizing, storing, and diluting 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole to ensure reproducible pharmacodynamic readouts while preventing compound crash-out and solvent-induced cytotoxicity.

Mechanistic Principles of Stock Preparation (The "Why")

As a standard practice in drug discovery, experimental protocols must be grounded in chemical causality. The handling of lipophilic indoles requires adherence to three critical principles:

  • Hygroscopy and Hydrolysis: DMSO is intensely hygroscopic. Exposure to ambient humidity causes DMSO to rapidly absorb water, which significantly lowers the solubility threshold of lipophilic compounds and can lead to hydrolysis[2]. Rule: Only use anhydrous, cell-culture-grade DMSO (≥99.9% purity) and minimize the time vials are open to the air.

  • The Freeze-Thaw Penalty: Repeatedly freezing and thawing DMSO stock solutions introduces condensation (water) into the vial and causes localized concentration gradients, leading to irreversible compound degradation or precipitation[3]. Rule: Always prepare single-use aliquots immediately after solubilization.

  • Solvent Shock: Direct addition of a 10 mM DMSO stock into aqueous cell culture media causes rapid solvent diffusion. The water strips the DMSO away from the lipophilic indole faster than the compound can disperse, causing it to nucleate and precipitate[4]. Rule: Employ a stepwise, intermediate dilution strategy.

Workflow Visualizations

G A Equilibrate Powder B Add Anhydrous DMSO A->B C Vortex & Sonicate B->C D PTFE Sterile Filtration C->D E Aliquot (Single-Use) D->E F Store at -80°C E->F

Workflow for the preparation, sterilization, and storage of DMSO stock solutions.

G A 10 mM Master Stock (100% DMSO) B Serial Dilution (100% DMSO) A->B Concentration Gradient C Intermediate Dilution (Assay Media, 2X) B->C Aqueous Transfer D Cell Culture Addition (Final DMSO ≤ 0.1%) C->D 1:1 Volume Addition

Stepwise dilution strategy to prevent compound precipitation and DMSO cytotoxicity.

Quantitative Data: Reconstitution & Dilution Matrices

To eliminate calculation errors at the bench, utilize the following pre-calculated matrices for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (MW: 246.32 g/mol ).

Table 1: Mass-to-Volume Reconstitution Guide

Formula: Volume (µL) =[Mass (mg) / (Concentration (mM) × 246.32 g/mol )] × 1,000,000

Vial Mass (mg)Volume of Anhydrous DMSO for 10 mM StockVolume of Anhydrous DMSO for 50 mM Stock
1.0 mg 406.0 µL81.2 µL
5.0 mg 2030.0 µL406.0 µL
10.0 mg 4060.0 µL812.0 µL
Table 2: 10-Fold Serial Dilution Matrix for Dose-Response Curves

Target: Maintain a constant 0.1% final DMSO concentration across all assay wells to ensure baseline cellular viability[5].

StepSource Conc. (in 100% DMSO)Transfer Vol.Diluent Vol. (100% DMSO)Intermediate Conc. (in Media)Final Assay Conc. (at 0.1% DMSO)
110 mM (Master)N/AN/ADilute 1:500 in Media10 µM
21 mM10 µL of Step 190 µLDilute 1:500 in Media1 µM
3100 µM10 µL of Step 290 µLDilute 1:500 in Media100 nM
410 µM10 µL of Step 390 µLDilute 1:500 in Media10 nM
51 µM10 µL of Step 490 µLDilute 1:500 in Media1 nM

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

Self-Validating System: The solution must remain optically clear. Any turbidity indicates water contamination in the DMSO or an incomplete dissolution process.

  • Equilibration: Remove the lyophilized compound vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solubilization: Add the precise volume of room-temperature, anhydrous, cell-culture-grade DMSO dictated by Table 1.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 37°C for 5–10 minutes[3].

  • Sterilization: While DMSO is inherently bactericidal, sterile filtration is recommended for cell assays[5]. Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Expert Insight: Do not use PES or Nylon filters, as they exhibit high non-specific binding for lipophilic indoles and will drastically reduce your actual stock concentration.

  • Aliquoting & Storage: Dispense the filtered stock into sterile, tightly sealed amber microcentrifuge tubes in 50 µL single-use aliquots. Store immediately at -80°C for long-term stability (up to 6 months)[2].

Protocol B: Stepwise Dilution for Cell Assays

Self-Validating System: Include a "Vehicle Control" well (cells + 0.1% DMSO media). The viability and morphology of the vehicle control must be statistically identical to untreated cells.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Discard any remaining volume after the experiment; do not refreeze[3].

  • DMSO Serial Dilution: Prepare your concentration gradient in 100% DMSO first (refer to Table 2). This ensures the compound remains fully soluble during the dilution phase.

  • Intermediate Aqueous Transfer: Prepare a 2X working solution in assay media. Pipette the DMSO stock into the media while vortexing continuously to prevent localized solvent shock[4].

    • Example: Add 2 µL of 10 mM DMSO stock to 998 µL of pre-warmed assay media to create a 20 µM intermediate solution (containing 0.2% DMSO).

  • Cell Addition: Add the 2X intermediate solution to the cell culture plate in a 1:1 volume ratio (e.g., 50 µL intermediate solution added to 50 µL of existing media in a 96-well plate).

  • Verification: The final well now contains 10 µM of the compound and 0.1% DMSO. Inspect the wells under a 20x phase-contrast microscope. The absence of micro-crystals confirms successful formulation.

References

  • Small Molecules FAQ (DMSO Toxicity & Filtration) Source: Captivate Bio URL:[Link]

  • Compound Handling Instructions (Stepwise Dilution) Source: MedChemExpress URL:[Link]

Sources

Method

in vivo dosing protocols for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

An In-Depth Guide to Establishing In Vivo Dosing Protocols for the Novel Investigational Agent 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Abstract This application note provides a comprehensive framework for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Establishing In Vivo Dosing Protocols for the Novel Investigational Agent 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Abstract

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing protocols for the novel small molecule, 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. As this compound is a new chemical entity, this guide establishes a logical, stepwise progression from fundamental characterization to efficacy testing, grounded in established preclinical methodologies. We will cover critical aspects including formulation development for poorly soluble compounds, pharmacokinetic profiling, maximum tolerated dose determination, and assessment of anti-tumor efficacy in a xenograft model. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research context.

Introduction: The Scientific Context of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.[1][2] The specific compound, 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (hereafter designated "INV-428"), is a novel investigational agent. While its precise mechanism of action is under investigation, its structural motifs suggest potential activity as a modulator of intracellular signaling pathways frequently dysregulated in oncology, such as protein kinases or epigenetic modifiers.[3]

The successful preclinical evaluation of any new chemical entity like INV-428 is fundamentally dependent on establishing a dosing regimen that achieves therapeutic exposure without inducing unacceptable toxicity.[4] This guide provides the foundational protocols to navigate this process systematically.

Part 1: Physicochemical Characterization & Formulation Development

A significant challenge in early drug development is the poor aqueous solubility of many lead compounds, which can severely limit bioavailability and lead to inconsistent in vivo results.[5][6][7] The first and most critical step is to develop a stable and deliverable formulation.

Rationale for Formulation Screening

The goal is to identify a vehicle that can solubilize INV-428 at the required concentrations, is well-tolerated by the animal model, and is suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A systematic screening process prevents failed studies due to compound precipitation or vehicle-induced toxicity.[5]

Protocol 1: Vehicle Solubility Screen
  • Preparation: Weigh 2-5 mg of INV-428 into separate, clear glass vials.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to a separate vial to achieve a high target concentration (e.g., 20-50 mg/mL).

  • Solubilization: Vortex each vial vigorously for 2 minutes. Use a bath sonicator for 10-15 minutes to aid dissolution. Gentle heating (37-40°C) may be applied if the compound's thermal stability is confirmed.[5]

  • Observation: Visually inspect for complete dissolution against a light and dark background. If dissolved, add an additional aliquot of the vehicle to assess solubility at a lower concentration and check for precipitation.

  • Stability Check: Let the clear solutions stand at room temperature for 2-4 hours and then at 4°C overnight. Re-inspect for any signs of precipitation or crystallization.

  • Selection: Choose the vehicle that provides the best solubility and stability for further studies.

Data Presentation: Vehicle Screening Results
Vehicle CompositionTarget Conc. (mg/mL)Visual Solubility (RT, 2h)Stability (4°C, 16h)Notes
0.9% Saline20Insoluble-Forms suspension
5% DMSO in Saline20Insoluble-Slight improvement
Corn Oil20Partially SolublePrecipitateOily suspension
10% DMSO / 40% PEG300 / 50% Saline 20 Clear Solution Clear Solution Lead Candidate
20% Captisol® in Water20Clear SolutionMinor PrecipitatePotential for IV use

This table presents hypothetical data for INV-428.

Part 2: Pharmacokinetic (PK) Profiling

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[8] An initial PK study is essential to understand if the drug is absorbed into the bloodstream and how long it remains at a potentially therapeutic concentration.[9][10]

Rationale for "Snapshot" PK Screening

For early discovery, a full, multi-animal PK curve for every dose is resource-intensive. A "snapshot" or sparse-sampling PK study provides a cost-effective and rapid assessment of oral exposure, allowing for quick categorization of compounds as having low, moderate, or high bioavailability.[11]

PK_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase A Formulate INV-428 in selected vehicle B Acclimate Male Balb/c Mice (n=3) A->B C Fast mice overnight (provide water) B->C D Administer single dose (e.g., 10 mg/kg) via oral gavage C->D E Collect blood samples (sparse sampling) Timepoints: 1h, 4h, 8h D->E F Process blood to plasma and store at -80°C E->F G LC-MS/MS analysis of plasma samples F->G H Calculate plasma concentration at each timepoint G->H I Estimate key PK parameters (Cmax, Tmax, AUC) H->I

Caption: Workflow for a snapshot pharmacokinetic (PK) study.

Protocol 2: Snapshot Oral PK Study in Mice
  • Animal Model: Use male Balb/c mice (or other appropriate strain), 8-10 weeks old. Acclimate animals for at least 3 days.

  • Grouping: Assign 3 mice per group.

  • Preparation: Fast mice for 4 hours prior to dosing (water ad libitum). Record the body weight of each mouse immediately before dosing.

  • Formulation: Prepare INV-428 in the selected vehicle (e.g., 10% DMSO / 40% PEG300 / 50% Saline) at a concentration of 1 mg/mL for a 10 mg/kg dose at a volume of 10 mL/kg.

  • Dosing: Administer a single dose via oral gavage.

  • Blood Sampling: Collect approximately 30-50 µL of blood via submandibular or saphenous vein bleeding at specified time points (e.g., 1, 4, and 8 hours post-dose). Collect samples into tubes containing K2EDTA anticoagulant.

  • Plasma Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store frozen at -80°C until analysis.

  • Analysis: Quantify the concentration of INV-428 in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Data Presentation: Key PK Parameters
ParameterDefinitionHypothetical Value
Dose Amount administered10 mg/kg (Oral)
Tmax Time to reach max concentration~1 hr
Cmax Maximum plasma concentration850 ng/mL
AUC (0-8h) Area under the curve (exposure)3200 ng*h/mL

This table summarizes key parameters derived from a snapshot PK study.

Part 3: Maximum Tolerated Dose (MTD) Determination

Before proceeding to efficacy studies, it is imperative to establish the safety and tolerability of INV-428. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[4][12]

Rationale for Dose Escalation MTD Study

An acute dose escalation study allows for the efficient identification of a dose range that is tolerated. This minimizes animal morbidity and ensures that doses selected for longer-term efficacy studies are unlikely to cause failure due to toxicity alone.[13][14] The observations are typically focused on body weight changes and clinical signs of distress.

MTD_Scheme start Start with Dose 'X' (e.g., 25 mg/kg) observe Administer Daily for 5 Days Monitor Body Weight & Clinical Signs start->observe decision Toxicity Observed? (>15% body weight loss or severe clinical signs) observe->decision mtd_found MTD Established at previous dose level decision->mtd_found Yes escalate Escalate to Dose '2X' (e.g., 50 mg/kg) decision->escalate No escalate->observe

Caption: Logic diagram for a dose escalation MTD study.

Protocol 3: Acute MTD Study in Non-Tumor Bearing Mice
  • Animal Model: Use healthy, non-tumor bearing female athymic nude mice (the same strain as planned for efficacy studies), 8-10 weeks old.

  • Grouping: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Selection: Start with a dose estimated to be 3-5 times the anticipated efficacious exposure. Subsequent dose levels can be escalated in 2-fold increments (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

  • Dosing: Administer INV-428 or vehicle daily for 5-7 consecutive days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weights daily, immediately prior to dosing.

    • Perform clinical observations twice daily using a scoring system (see table below).

  • Endpoint: The MTD is the highest dose at which no more than 10% of animals exhibit >15-20% body weight loss and no significant clinical signs of toxicity are observed.[15] Euthanize any animal that exceeds a 20% body weight loss or shows signs of severe distress.

Data Presentation: Clinical Observation Scoring Sheet
ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Appearance Bright, smooth furRuffled furPiloerection, paleHunched, staining
Activity Active, alertIsolated, less activeLethargicUnresponsive
Respiration Normal rateSlight increaseLabored breathingGasping
Body Weight < 5% loss5-10% loss10-15% loss>15% loss

Part 4: In Vivo Efficacy Assessment in Xenograft Models

With PK and MTD data in hand, the final step is to assess the anti-tumor activity of INV-428. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and reproducible platform for initial efficacy testing.[16]

Rationale for CDX Model

CDX models allow for the evaluation of a compound's direct anti-tumor effects in a living system.[16] By using immunodeficient mice (e.g., athymic nude or NSG), the human cancer cells can grow without being rejected by the mouse's immune system.[17]

Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis A Culture human cancer cells (e.g., A549, HCT116) B Implant cells subcutaneously into flank of athymic nude mice C Monitor tumor growth with calipers D Randomize mice when tumors reach ~150 mm³ C->D E Begin daily dosing: - Vehicle Control - INV-428 (Low Dose) - INV-428 (High Dose, MTD) F Measure tumor volume and body weight 2-3x per week G Continue for 21-28 days or until tumors reach endpoint F->G H Euthanize and collect tumors for ex vivo analysis (e.g., WB, IHC) I Plot tumor growth curves and calculate Tumor Growth Inhibition (TGI)

Caption: Experimental workflow for an in vivo efficacy study.

Protocol 4: Anti-Tumor Efficacy in a Subcutaneous CDX Model
  • Cell Culture: Culture the selected human cancer cell line (e.g., HCT116 for colorectal cancer) under standard sterile conditions.

  • Implantation: Harvest cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject 2-5 million cells in a volume of 100-200 µL into the right flank of each female athymic nude mouse.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (dosed on the same schedule)

    • Group 2: INV-428 Low Dose (e.g., MTD/3)

    • Group 3: INV-428 High Dose (e.g., MTD)

    • Group 4: Positive Control (Standard-of-care agent, optional)

  • Dosing: Administer treatments daily via oral gavage for 21-28 days. Monitor body weight and clinical signs throughout the study.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

    • At necropsy, excise tumors, weigh them, and preserve tissue for downstream pharmacodynamic biomarker analysis (e.g., Western Blot, Immunohistochemistry).

References

  • Velasco, C., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Covance. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from Covance. [Link]

  • Scott, A. J., et al. (2016). Development and Maintenance of a Preclinical Patient Derived Tumor Xenograft Model for the Investigation of Novel Anti-Cancer Therapies. Journal of Visualized Experiments. [Link]

  • Srinivasan, S., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Clinical and Translational Science. [Link]

  • ICH. (2009, June 11). ICH M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from ICH. [Link]

  • Guerrieri, P., & Taylor, K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from Charles River Labs. [Link]

  • Obrezanova, O., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. [Link]

  • Jermain, S. V., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Keck, C. M., & Müller, R. H. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Aubry, A. F., et al. (2011). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Bioanalysis. [Link]

  • Li, Y., et al. (2020). Protocols of humanized patient-derived tumor xenografts (PDX) model construction.... Signal Transduction and Targeted Therapy. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from MuriGenics. [Link]

  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from NTP. [Link]

  • GARDP Revive. (n.d.). Maximum tolerated dose (MTD). Retrieved from GARDP. [Link]

  • Crown Bioscience. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Retrieved from CrownBio. [Link]

  • Obrezanova, O., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics. [Link]

  • PubChem. (n.d.). 3-(Azepan-1-ylmethyl)-7-fluoro-1-methylindole. Retrieved from PubChem. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from NCI. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Li, Y., et al. (2021). 5-Fluoro-3-(1H-indol-3-ylmethyl). Acta Crystallographica Section E. [Link]

  • Gahlaut, A., et al. (2022). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Scott, C., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • Nandy, P., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Ostath, R. A., et al. (2025). Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules. [Link]

  • Sravanthi, G., & Sreeramulu, J. (2015). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ma, L., et al. (2019). Discovery and synthesis of novel indole derivatives-containing 3-methylenedihydrofuran-2(3H)-one as irreversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Welcome to the Technical Support Center for the synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This guide is engineered for discovery chemists and process development scientists who are encountering yield bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This guide is engineered for discovery chemists and process development scientists who are encountering yield bottlenecks, regioselectivity issues, or purification challenges when appending the sterically demanding azepane ring to a 5-fluoroindole core.

By understanding the kinetic and thermodynamic principles governing these specific transformations, we can implement self-validating protocols that consistently deliver high-purity yields.

Mechanistic Pathways & Strategic Overview

The installation of an azepan-1-ylmethyl group at the C3 position of 5-fluoroindole is typically achieved via one of two primary synthetic routes:

  • The Mannich Reaction: Direct three-component coupling of 5-fluoroindole, formaldehyde, and azepane[1].

  • Reductive Amination: Condensation of 5-fluoro-1H-indole-3-carbaldehyde with azepane, followed by reduction using sodium triacetoxyborohydride ( NaBH(OAc)3​ )[2].

Because azepane is a sterically hindered 7-membered heterocycle, both routes suffer from kinetic delays during the crucial iminium/imine formation step. This delay allows competing side reactions to dominate if the conditions are not rigorously controlled.

SynthesisRoutes SM1 5-Fluoroindole + Azepane + CH2O Iminium Iminium Intermediate SM1->Iminium AcOH, 0°C SM2 5-Fluoro-1H-indole-3-carbaldehyde + Azepane Imine Imine/Iminium Intermediate SM2->Imine Ti(OiPr)4 or MS Target 3-(Azepan-1-ylmethyl)- 5-fluoro-1H-indole Iminium->Target Mannich Addition Imine->Target NaBH(OAc)3 reduction

Figure 1: Mechanistic pathways for synthesizing 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole.

Interactive Troubleshooting & FAQs

If your synthesis is failing or yielding complex mixtures, locate your specific issue below to understand the underlying causality and the required corrective action.

Troubleshooting Start Low Yield of Target? Route Which Route? Start->Route Mannich Mannich Reaction Route->Mannich RedAm Reductive Amination Route->RedAm Issue1 High non-polar spot on TLC? Mannich->Issue1 Issue2 High polar spot (Alcohol)? RedAm->Issue2 Dimer Bis-indole Dimerization Issue1->Dimer Yes Fix1 Pre-mix Azepane + CH2O Dropwise addition Dimer->Fix1 OverRed Aldehyde Over-reduction Issue2->OverRed Yes Fix2 Stepwise: Form imine first then add NaBH(OAc)3 OverRed->Fix2

Figure 2: Troubleshooting logic tree for resolving low reaction yields.

Q1: I am using the Mannich route (1-pot). My yield is <30%, and LC-MS shows a large mass corresponding to a dimer. What is happening?

Causality: You are observing the formation of bis(5-fluoro-1H-indol-3-yl)methane. In a 1-pot reaction, formaldehyde can react directly with 5-fluoroindole to form a 3-hydroxymethyl intermediate. Because azepane is sterically hindered, it fails to trap this intermediate fast enough. A second equivalent of 5-fluoroindole then attacks the intermediate, forming the stable, non-polar dimer. Solution: You must shift the kinetics in favor of the azepane. Do not mix all three reagents at once. Pre-form the reactive iminium ion by mixing azepane, formaldehyde, and acetic acid for 30 minutes at 0 °C before introducing the indole [3][4].

Q2: I switched to the Reductive Amination route using NaBH(OAc)3​ . I am getting a highly polar byproduct and very little of the target amine. Why?

Causality: The polar byproduct is 5-fluoro-1H-indole-3-methanol. While NaBH(OAc)3​ is highly chemoselective for imines over aldehydes[2][5], the condensation of azepane with the indole-3-carbaldehyde is thermodynamically unfavorable and kinetically slow. If the reducing agent is present before the imine fully forms, it will slowly reduce the unreacted aldehyde. Solution: Employ an indirect (stepwise) reductive amination . Force the imine formation to completion using a Lewis acid (e.g., Ti(OiPr)4​ ) or molecular sieves before adding the hydride source[6].

Q3: How can I cleanly separate the target compound from unreacted 5-fluoroindole without tedious column chromatography?

Causality: The target molecule contains a basic tertiary amine (azepane pKa ~ 10.5), whereas 5-fluoroindole is essentially non-basic (pKa < 0). Solution: Utilize an acid-base extraction. Quench the reaction with 1M HCl. The target compound will protonate and partition into the aqueous layer. Wash the aqueous layer with EtOAc to remove the unreacted 5-fluoroindole and any bis-indole dimers. Finally, basify the aqueous layer to pH > 10 with 2M NaOH and extract the pure free-base target into Dichloromethane (DCM).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate In-Process Controls (IPCs) that validate the success of intermediate stages before proceeding.

Protocol A: Optimized Stepwise Mannich Reaction

This protocol minimizes dimerization by pre-forming the iminium species.

  • Iminium Pre-formation: In a dry flask under N2​ , dissolve azepane (1.2 eq) in glacial acetic acid (3.0 mL/mmol). Cool to 0 °C.

  • Formaldehyde Addition: Add aqueous formaldehyde (37% w/w, 1.2 eq) dropwise over 10 minutes.

  • Validation (IPC 1): Stir at 0 °C for 30 minutes. Validation check: The solution should become slightly viscous and homogeneous, indicating iminium salt formation.

  • Indole Addition: Dissolve 5-fluoroindole (1.0 eq) in a minimal amount of glacial acetic acid and add it dropwise to the iminium solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours[1].

  • Validation (IPC 2): Check by TLC (3:1 Hexanes/EtOAc). The 5-fluoroindole spot ( Rf​≈0.4 ) should be consumed, replaced by a baseline spot (the protonated product).

  • Workup: Pour the mixture into ice water, basify to pH 10 with cold 2M NaOH, and extract with DCM ( 3×20 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Indirect Reductive Amination

This protocol prevents aldehyde over-reduction by forcing imine formation prior to reduction.

  • Imine Formation: In a dry flask under N2​ , dissolve 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) and azepane (1.5 eq) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL/mmol). Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq).

  • Validation (IPC 1): Stir at room temperature for 4 hours. Validation check: Take a 10 μ L aliquot, quench with NaHCO3​ , and check TLC. The aldehyde spot ( Rf​≈0.5 ) must be completely consumed before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (2.0 eq) portion-wise[2]. Stir for 4 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes to break up titanium emulsions. Filter through a pad of Celite. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na2​SO4​ , and concentrate.

Quantitative Yield Analysis

The table below summarizes the expected outcomes when comparing direct (1-pot) methods versus the optimized stepwise protocols outlined above.

Synthetic StrategyReagents / ConditionsMajor ByproductTypical YieldPurity (Crude)
Mannich (Direct) 1-pot, AcOH, RTBis-indole dimer (30-40%)25 - 35%< 50%
Mannich (Optimized) Stepwise, AcOH, 0 °C to RTTrace dimer75 - 85% > 90%
Red. Amination (Direct) 1-pot, NaBH(OAc)3​ , DCEIndole-3-methanol (~40%)40 - 50%~ 60%
Red. Amination (Stepwise) Ti(OiPr)4​ pre-activationTrace alcohol80 - 90% > 95%

Data Interpretation: The quantitative data clearly demonstrates that segregating the iminium/imine formation step from the subsequent nucleophilic attack or reduction step is mandatory for overcoming the steric hindrance of the azepane ring.

References

  • Yang, T., Moreira, W., Nyantakyi, S. A., Chen, H., Aziz, D. B., Go, M.-L., & Dick, T. (2017). Amphiphilic Indole Derivatives as Antimycobacterial Agents: Structure–Activity Relationships and Membrane Targeting Properties. Journal of Medicinal Chemistry, 60(7), 2745–2763.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole During Storage

Welcome to the technical support guide for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this compound during storage. Indole derivatives are foundational in many pharmaceutical programs, but their stability can be a critical variable. This guide provides a systematic, evidence-based approach to ensure the integrity of your experimental materials.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations and questions regarding the stability of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole.

Q1: I've noticed my solid sample of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole has changed color (e.g., from off-white to yellowish or brown). What is the likely cause?

A1: A change in color is a common indicator of degradation. The most probable causes are oxidation and photodegradation. The indole ring is an electron-rich heterocycle, making it susceptible to oxidation, which can form highly conjugated, colored byproducts.[1][2][3] Exposure to light, especially UV, can provide the energy needed to initiate these degradation reactions.[4][5] For similar fluorinated indole compounds, storage in a dark place is explicitly recommended to prevent light-induced decomposition.[6]

Q2: My compound is stored in a DMSO solution, and recent HPLC analysis shows new impurity peaks that weren't there before. What's happening?

A2: While DMSO is a common solvent, it is not inert and can contribute to degradation over time, especially if it contains water or peroxides. The primary degradation pathways in solution include:

  • Oxidation: The indole nucleus can be oxidized. The pyrrole ring portion of the indole is particularly susceptible.[3][7]

  • Hydrolysis: If the solvent has absorbed moisture, hydrolysis can occur, although this specific molecule lacks highly labile functional groups like esters. However, pH shifts in unbuffered aqueous environments can catalyze degradation.[4][5]

  • Solvent-Mediated Decomposition: The stability of a compound is highly dependent on the solvent used. It is crucial to perform stability studies in the intended solvent system.

Q3: What are the ideal storage conditions for solid 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole?

A3: Based on best practices for analogous fluorinated and indole-containing compounds, the following conditions are recommended to maximize shelf life:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C).[6][8][9] Lower temperatures slow the rate of all chemical reactions, including degradation.[5]

  • Light: Store in an amber or opaque vial to protect from light.[4][9]

  • Atmosphere: Displace oxygen by purging the vial with an inert gas like argon or nitrogen before sealing.[5][9] This directly minimizes the risk of oxidation.

  • Moisture: Ensure the compound is stored in a tightly sealed container in a dry environment or desiccator to prevent moisture absorption.[4][9]

Q4: Could the storage container itself be causing degradation?

A4: Yes, this is a possibility. The two main concerns are adsorption and leaching/reactivity. The compound could adsorb to the surface of a plastic container, reducing its effective concentration. More critically, extractables or leachables from certain plastics could react with your compound. For long-term storage, it is always recommended to use high-quality, inert glass vials (e.g., Type I borosilicate glass).[4]

Section 2: Systematic Troubleshooting Guide

If you have already observed degradation, this section provides a logical workflow and detailed protocols to identify the root cause.

Troubleshooting Workflow Diagram

The following diagram outlines the systematic process for diagnosing the cause of degradation.

Troubleshooting_Workflow start Degradation Observed (e.g., Color Change, New HPLC Peaks) characterize Step 1: Characterize Degradation - HPLC/LC-MS Baseline - Quantify Purity - Determine m/z of Degradants start->characterize forced_degradation Step 2: Isolate Degradation Factor (Forced Degradation Study) characterize->forced_degradation thermal Thermal Stress (Elevated Temp) forced_degradation->thermal Is it heat? photo Photolytic Stress (UV/Vis Light) forced_degradation->photo Is it light? oxidative Oxidative Stress (e.g., AIBN/H₂O₂) forced_degradation->oxidative Is it oxygen? hydrolytic Hydrolytic Stress (Acid/Base/Neutral) forced_degradation->hydrolytic Is it moisture/pH? analysis Step 3: Analyze & Compare Profiles - Compare degradant profiles from stress tests to original sample thermal->analysis photo->analysis oxidative->analysis hydrolytic->analysis conclusion Step 4: Identify Root Cause(s) & Implement Corrective Actions analysis->conclusion

Caption: A flowchart for systematically identifying the root cause of compound degradation.

Step 1: Characterize the Degradation

Objective: To obtain a quantitative baseline of the degradation.

Protocol: HPLC/LC-MS Analysis

  • Sample Preparation: Accurately prepare a solution of your stored (degraded) compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL). Prepare a similar solution using a fresh, high-purity reference standard if available.

  • HPLC Method: Use a reverse-phase C18 column. A gradient elution is recommended to separate the parent compound from potential degradants of varying polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

    • Detection: Use a UV detector at a wavelength where the indole chromophore absorbs (e.g., 280 nm).

  • LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent peak and all impurity/degradant peaks. This is crucial for hypothesizing the chemical transformation (e.g., an increase of 16 amu suggests oxidation).[10]

  • Data Logging: Record the results in a structured table.

Table 1: Degradation Characterization Log

Sample IDStorage Condition% Purity of Parent Compoundm/z of Major Degradant(s)Visual Appearance
Stored Sample4°C, in original viale.g., 85.2%e.g., [M+16]+H+, [M-2]+H+e.g., Pale Yellow
Reference Std-20°C, freshe.g., 99.5%N/Ae.g., White Powder
Step 2: Isolate the Degradation Factor (Forced Degradation Study)

Objective: To intentionally degrade the compound under controlled conditions to identify which factor (heat, light, oxygen, or hydrolysis) reproduces the degradation seen in your stored sample.[11] Aim for 5-20% degradation to ensure degradants are detectable without completely consuming the parent compound.

Protocol: Forced Degradation Use a fresh, high-purity sample for these tests.

  • Thermal Stress:

    • Place a solid sample in an oven at an elevated temperature (e.g., 60°C) for 7 days.

    • Analyze by HPLC/LC-MS at day 1, 3, and 7.

  • Photolytic Stress:

    • Expose a solid sample to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines, aiming for an exposure of not less than 1.2 million lux hours).[11]

    • Keep a control sample wrapped in foil in the same location to separate light effects from heat effects.

    • Analyze both samples by HPLC/LC-MS.

  • Oxidative Stress:

    • Prepare a solution of the compound in a solvent like acetonitrile.

    • Add a radical initiator (e.g., AIBN) or an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

    • Stir at room temperature for 24-48 hours.

    • Analyze by HPLC/LC-MS.

  • Hydrolytic Stress:

    • Prepare three separate solutions of the compound in: 0.1 M HCl (acidic), Water (neutral), and 0.1 M NaOH (basic).

    • Keep at room temperature or slightly elevated temperature (e.g., 40°C) for 7 days.

    • Analyze by HPLC/LC-MS, ensuring the samples are neutralized before injection.

By comparing the chromatograms and mass spectra from these stress tests to your original degraded sample, you can pinpoint the cause. For example, if the thermal stress test produces the same degradant peaks as your stored sample, improper storage temperature is the likely culprit.

Section 3: Preventative Measures & Best Practices

Once the cause of degradation is understood, implementing rigorous storage and handling protocols is essential for preventing future issues.

Recommended Long-Term Storage Protocol
  • Aliquot: Upon receiving a new batch of the compound, immediately aliquot it into smaller, single-use amounts in high-quality amber glass vials. This avoids repeated opening of the main stock, which introduces moisture and oxygen.

  • Inert Atmosphere: Before sealing each vial, purge the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.

  • Store Cold and Dark: Place the sealed vials in a freezer (-20°C is standard) in a clearly labeled secondary container.

  • Log Everything: Maintain a detailed inventory log with compound ID, date of arrival, storage conditions, and dates of use.

Handling Best Practices
  • Equilibration: Before opening a vial that has been stored in a freezer, allow it to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, use an anhydrous aprotic solvent, store under an inert atmosphere at -20°C, and use within a validated timeframe.

  • Minimize Exposure: When weighing the compound, work efficiently to minimize its exposure to ambient light and air.

By following this structured troubleshooting and prevention guide, researchers can ensure the integrity and reliability of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, leading to more reproducible and accurate experimental outcomes.

References

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Qu, J., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 2687. Available at: [Link]

  • Jiang, Y., et al. (2017). Degradation pathway of indole by electro-Fenton. ResearchGate. Available at: [Link]

  • Jiang, Y., et al. (2019). Proposed degradation pathways of indole by ozonation. ResearchGate. Available at: [Link]

  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(1), 266-271. Available at: [Link]

  • Bansal, T., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(24), 8417-8424. Available at: [Link]

  • Bansal, T., et al. (2015). A rapid and specific method for the detection of indole in complex biological samples. PubMed. Available at: [Link]

  • Zherebetskyy, D., et al. (2019). Importance of Long-Term Storage for Fluorine-Substituted Aromatic Self-Assembled Monolayers by the Example of 4-Fluorobenzene-1-Thiolate Films on Au(111). ACS Publications. Available at: [Link]

  • Phale, P. S., et al. (2018). Indole degradation and its metabolite analysis using HPLC. ResearchGate. Available at: [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. Available at: [Link]

  • Li, Y., et al. (2018). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. BioMed Research International. Available at: [Link]

  • PubChem. 3-(Azepan-1-ylmethyl)-7-fluoro-1-methylindole. National Center for Biotechnology Information. Available at: [Link]

  • Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc. Available at: [Link]

  • Reid, G., & Tregembo, P. (2022). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Scale-Up

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This guide is designed to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your process optimization and ensure robust, scalable results.

Overview of the Synthesis

The most common and industrially relevant method for synthesizing 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is the Mannich reaction . This one-pot, three-component reaction involves the aminoalkylation of the electron-rich 5-fluoro-1H-indole at the C3 position with formaldehyde and azepane.[1][2] The reaction proceeds via the in-situ formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and azepane, which is then attacked by the nucleophilic indole.[3][4]

While seemingly straightforward, scaling up this reaction can present challenges related to yield, purity, and consistent outcomes. This guide will address these potential hurdles in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent issue during the scale-up of Mannich reactions involving indoles.[5] Several factors can contribute to this, and a systematic approach to optimization is crucial.

Underlying Causes & Mechanistic Insights:

  • Poor Iminium Ion Formation: The generation of the reactive iminium ion from formaldehyde and azepane is a critical equilibrium-driven step. Sub-optimal pH or temperature can hinder its formation.

  • Competing Side Reactions: The indole nucleus has multiple nucleophilic sites. While C3 is the most reactive, N-alkylation can occur, especially under basic conditions.[6] Additionally, bis(indolyl)methane formation can be a significant side reaction if the concentration of the iminium ion is too low relative to the indole.

  • Product Instability: The final product, a 3-aminoalkylindole, can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat.

Step-by-Step Optimization Protocol:

  • Reagent Stoichiometry and Addition Order:

    • Initial Setup: In a suitable reactor, dissolve 5-fluoro-1H-indole (1 equivalent) in a solvent such as ethanol, acetonitrile, or acetic acid.

    • Pre-formation of the Iminium Ion (Recommended): In a separate vessel, slowly add formaldehyde (1.1-1.5 equivalents) to a cooled solution of azepane (1.1-1.5 equivalents) in the same solvent. Stir this mixture at a low temperature (0-10 °C) for 30-60 minutes to pre-form the iminium ion.

    • Controlled Addition: Add the pre-formed iminium ion solution dropwise to the indole solution while maintaining a controlled temperature (see below). This method often provides better control and minimizes side reactions compared to adding all three components at once.

  • Temperature Optimization:

    • The Mannich reaction is typically exothermic.[7]

    • Initial Screening: Start with a reaction temperature of 25-30°C.

    • Troubleshooting: If the yield is low, consider that the reaction may be sluggish. Gradually increase the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as higher temperatures can also promote side reactions. Conversely, if significant impurity formation is observed, lowering the temperature may be beneficial.

  • Solvent and pH Adjustment:

    • Solvent Choice: Acetic acid is a common solvent that also acts as a catalyst by promoting iminium ion formation.[2] However, for scale-up, more benign solvents like ethanol or isopropanol are often preferred.

    • pH Control: If not using an acidic solvent, a catalytic amount of a Brønsted acid (e.g., acetic acid, methanesulfonic acid) can be beneficial.[1] The optimal pH is typically weakly acidic to neutral. Avoid strong bases, as they can deprotonate the indole nitrogen, increasing its nucleophilicity and leading to N-alkylation.[6]

Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

The formation of byproducts is a common challenge, particularly during scale-up where localized concentration and temperature gradients can occur.

Likely Impurities and Their Formation:

  • Bis(5-fluoro-1H-indol-3-yl)methane: This impurity arises when one molecule of formaldehyde reacts with two molecules of 5-fluoro-1H-indole. This is more likely to occur if the concentration of the iminium ion is too low.

  • N-alkylated Product (1-(azepan-1-ylmethyl)-5-fluoro-1H-indole): The indole nitrogen can also act as a nucleophile, leading to this undesired isomer. This is more prevalent under basic conditions.

  • Polymers of Formaldehyde: Using an excessive amount of formaldehyde or running the reaction at high temperatures can lead to the formation of paraformaldehyde or other polymeric species, complicating purification.

Strategies for Impurity Minimization and Identification:

  • Analytical Characterization:

    • Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the impurity. This can often provide a strong indication of its structure.

    • Isolate the impurity using preparative HPLC or column chromatography and characterize it by NMR (Nuclear Magnetic Resonance) spectroscopy.

  • Process Modifications to Reduce Byproducts:

    • To Minimize Bis(indolyl)methane: Ensure a slight excess of the pre-formed iminium ion is used and that it is added gradually to the indole solution to maintain a consistent molar ratio.

    • To Avoid N-alkylation: Maintain a weakly acidic to neutral pH throughout the reaction. Avoid the use of strong bases.

    • Control Formaldehyde Polymerization: Use a high-quality source of formaldehyde (e.g., formalin solution) and avoid excessive heating.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product on a large scale?

A: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency.[8][9]

  • Solvent Screening: A solvent screen should be performed to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvent systems for indole derivatives include isopropanol/water, ethanol/heptane, or toluene.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Q: Is it necessary to protect the indole nitrogen before the Mannich reaction?

A: Generally, it is not necessary to protect the indole nitrogen for the Mannich reaction. The C3 position of the indole is significantly more nucleophilic than the nitrogen, leading to preferential C-alkylation, especially under acidic or neutral conditions.[10] Protecting the nitrogen would add extra steps to the synthesis (protection and deprotection), increasing cost and complexity, which is undesirable for scale-up.

Q: Can I use a pre-formed aminomethylating reagent like Eschenmoser's salt?

A: Yes, using a pre-formed reagent like Eschenmoser's salt (dimethylaminomethyl iodide) or its analogues is a viable option.[4][11][12] This approach offers excellent control over stoichiometry and can lead to very clean reactions. However, these reagents are often more expensive than generating the iminium ion in situ from formaldehyde and the corresponding amine, which may be a consideration for large-scale manufacturing.

Visualizing the Process

Reaction Mechanism

Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack Formaldehyde Formaldehyde Iminium_Ion Azepanyl-Methanol Formaldehyde->Iminium_Ion Nucleophilic attack Azepane Azepane Azepane->Iminium_Ion Eschenmoser_Analog Iminium Cation Iminium_Ion->Eschenmoser_Analog Dehydration Protonation H+ Protonation->Eschenmoser_Analog Intermediate Wheland-type Intermediate Eschenmoser_Analog->Intermediate 5-Fluoroindole 5-Fluoro-1H-indole 5-Fluoroindole->Intermediate Nucleophilic attack at C3 Product 3-(Azepan-1-ylmethyl)- 5-fluoro-1H-indole Intermediate->Product Deprotonation

Caption: The Mannich reaction mechanism for the synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or High Impurity Check_Stoichiometry Verify Reagent Stoichiometry (1:1.1:1.1) Start->Check_Stoichiometry Analyze_Impurity Identify Impurity (LC-MS, NMR) Start->Analyze_Impurity If impurity is high Preform_Iminium Implement Pre-formation of Iminium Ion Check_Stoichiometry->Preform_Iminium If inconsistent Optimize_Temp Optimize Reaction Temperature (Start at 25-30°C) Preform_Iminium->Optimize_Temp Adjust_pH Adjust pH (Weakly Acidic) Optimize_Temp->Adjust_pH Purification Optimize Purification (Crystallization) Adjust_pH->Purification Modify_Process Modify Process Based on Impurity ID Analyze_Impurity->Modify_Process Modify_Process->Optimize_Temp Success Successful Scale-Up Purification->Success

Caption: A decision-making workflow for troubleshooting common issues in the scale-up synthesis.

Key Reaction Parameters Summary

ParameterRecommended RangeRationale & Potential Issues
Stoichiometry (Indole:Formaldehyde:Azepane)1 : 1.1-1.5 : 1.1-1.5A slight excess of formaldehyde and azepane drives the reaction to completion and minimizes bis(indolyl)methane formation.
Temperature 25 - 60 °CThe reaction is often exothermic. Lower temperatures may be needed for control, while higher temperatures can increase the rate but may also lead to more byproducts.
Solvent Acetic Acid, Ethanol, Acetonitrile, IsopropanolAcetic acid acts as both solvent and catalyst. Alcohols are good, more benign alternatives for scale-up.
Catalyst/pH Weakly Acidic (e.g., catalytic AcOH)Promotes the formation of the reactive iminium ion. Strong bases should be avoided to prevent N-alkylation.
Reaction Time 2 - 12 hoursMonitor by TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • ACS Publications. (2011).
  • Wiley Online Library. (2025). Organocatalytic Enantioselective Synthesis of Oxindole‐4‐Aminopyrazolone Derivatives via Mannich Reaction of 3‐Substituted. Journal of Heterocyclic Chemistry.
  • MDPI. (2023).
  • HETEROCYCLES. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE.
  • ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Eschenmoser's salt enabled initial success.
  • PubMed. (2023). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl).
  • ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reaction of indolizines 1 a and 1 b with the Eschenmoser's salt (2)....
  • Wikipedia. (n.d.). Eschenmoser's salt.
  • PMC. (n.d.).
  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
  • BenchChem. (2025).
  • EMU Departments of Physics and Chemistry. (2023).
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • PubMed. (2004). Selective functionalization in positions 2 and 3 of indole via an iodine-copper exchange reaction.
  • UNODC. (n.d.).
  • JOCPR. (n.d.).
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.). Three-component assembly of stabilized fluorescent isoindoles.
  • MDPI. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.
  • PubMed. (n.d.).
  • MDPI. (2025).
  • BenchChem. (n.d.).
  • PMC. (n.d.). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.
  • Theranostics. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents.
  • PubMed. (2009). Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols.
  • RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • RSC Publishing. (n.d.). Synthesis of azepino[4,5-b]indoles and benzo[f][2][13]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Organic Chemistry Frontiers.

  • ChemSrc. (n.d.). 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.
  • Sigma-Aldrich. (n.d.). 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole AldrichCPR.
  • Sigma-Aldrich. (n.d.). 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole AldrichCPR.

Sources

Optimization

overcoming poor aqueous solubility of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. Our goa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole directly in aqueous buffers (e.g., PBS) have failed, resulting in immediate precipitation. What is the primary reason for this?

A1: The poor aqueous solubility of this compound is multifactorial, stemming from its molecular structure. The indole ring and the azepane group are largely hydrophobic. While the tertiary amine in the azepane ring is basic and can be protonated, the overall lipophilicity of the molecule dominates, leading to very low intrinsic solubility in neutral aqueous media.[1]

Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the high concentration of the organic co-solvent (DMSO) is no longer sufficient to keep the compound solubilized in the predominantly aqueous final solution. To mitigate this, ensure the final DMSO concentration is as low as possible, typically below 0.5% for most cell-based assays to avoid solvent-induced toxicity.[2] If precipitation persists, you will need to employ more advanced solubility enhancement techniques as detailed in the troubleshooting guides below.

Q3: Can I simply adjust the pH of my buffer to dissolve the compound?

A3: Yes, pH adjustment is a highly effective initial strategy due to the presence of the basic azepan-1-ylmethyl group.[2] This tertiary amine can be protonated in an acidic environment, forming a more soluble salt.[3] Lowering the pH of your aqueous buffer (e.g., to pH 4-5) will likely increase the solubility of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. However, the stability of the compound at different pH values should be verified, and you must ensure the final pH is compatible with your experimental system.

Q4: Are there any "quick-fix" additives I can use to improve solubility for initial screening experiments?

A4: For preliminary studies, using solubilizing agents like cyclodextrins can be a rapid and effective approach.[4] Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[5][6] They can encapsulate the hydrophobic indole moiety of your compound, forming an inclusion complex that has significantly improved aqueous solubility.[2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[2][7]

Troubleshooting Guides

Issue 1: Persistent Precipitation in Biological Assays Despite Using DMSO

Symptoms:

  • Inconsistent results in cell-based or enzymatic assays.

  • Visible particulate matter in assay plates.

  • Loss of compound activity over the time course of the experiment.

Root Cause Analysis: The core issue remains that the aqueous solubility limit is being exceeded. The compound, while initially dissolved in a DMSO stock, crashes out of solution upon dilution into the aqueous assay medium. This leads to an unknown and variable concentration of the truly dissolved, active compound.

Solutions & Experimental Protocols:

1. pH Modification and Salt Formation: The azepane moiety provides a handle for pH-dependent solubility enhancement. By lowering the pH, you protonate the tertiary amine, forming an in situ salt which is more polar and thus more water-soluble.

  • Protocol: pH-Based Solubility Assessment

    • Prepare a series of buffers with pH values ranging from 3 to 7.5 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-7.5).

    • Add an excess amount of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole to a fixed volume of each buffer.

    • Stir the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • Plot solubility versus pH to determine the optimal pH range for dissolution.

2. Co-Solvent Systems: While DMSO alone may not be sufficient, a carefully designed co-solvent system can maintain solubility. These systems work by reducing the polarity of the aqueous medium.

  • Protocol: Co-Solvent Formulation

    • Prepare a primary stock solution of the compound in 100% DMSO.

    • Create various co-solvent mixtures. A common starting point is a ternary system of DMSO, Polyethylene Glycol 400 (PEG 400), and water (or saline).[8]

    • A typical formulation for in vivo studies might be 10% DMSO, 40% PEG 400, and 50% saline.[8]

    • Slowly add the DMSO stock to the PEG 400 while vortexing, then add the saline dropwise to the organic mixture.

    • Visually inspect for precipitation. If the solution remains clear, it can be used for your experiments, ensuring appropriate vehicle controls are included.

3. Cyclodextrin Complexation: This method enhances solubility by forming a host-guest inclusion complex, effectively masking the hydrophobic regions of the drug molecule.[7][9]

  • Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Prepare an aqueous solution of a suitable cyclodextrin, such as 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[8]

    • Slowly add an excess of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole to the cyclodextrin solution while stirring vigorously.

    • Continue to stir the suspension at room temperature for 24-48 hours to facilitate complex formation.[8]

    • Remove the undissolved compound by filtration (0.22 µm syringe filter). The resulting clear solution contains the solubilized drug-cyclodextrin complex and can be quantified by HPLC.

Workflow for Initial Solubility Troubleshooting

Caption: Initial troubleshooting workflow for poor solubility.

Issue 2: Need for a Stable, High-Concentration Formulation for Pre-Clinical Development

Symptoms:

  • Initial methods (pH, co-solvents) do not provide sufficient concentration or long-term stability for IND-enabling studies.

  • Recrystallization of the compound is observed upon storage.

Root Cause Analysis: For robust pre-clinical and clinical development, a more stable and scalable formulation is required. The high energy of a dissolved or amorphous state makes the compound prone to recrystallization over time. The formulation must not only solubilize the drug but also inhibit this process.

Solutions & Experimental Protocols:

1. Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique for significantly enhancing the solubility and bioavailability of poorly soluble drugs.[10][11] In an ASD, the crystalline drug is converted into a high-energy amorphous form and dispersed within a polymer matrix.[12] This matrix prevents recrystallization and allows for rapid dissolution to a supersaturated state.

  • Key Principles:

    • Energy State: The amorphous form lacks the strong crystal lattice energy of the crystalline form, making it easier to dissolve.[13]

    • Stabilization: The polymer carrier physically separates the drug molecules and increases the glass transition temperature (Tg) of the mixture, hindering molecular mobility and preventing recrystallization.[14]

  • Protocol: Feasibility Assessment using Spray Drying

    • Polymer Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC-AS, Soluplus®).

    • Solvent System: Identify a common solvent for both the drug and the polymer (e.g., methanol, acetone, or a mixture).

    • Spray Drying: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 25% drug load). Spray-dry the solution using a lab-scale spray dryer (e.g., Büchi). This process rapidly evaporates the solvent, trapping the drug in its amorphous state within the polymer matrix.[12]

    • Characterization:

      • X-ray Powder Diffraction (XRPD): Confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

      • Differential Scanning Calorimetry (DSC): Identify a single glass transition temperature (Tg) to confirm the drug and polymer form a single, homogenous phase.

    • Dissolution Testing: Perform dissolution studies (e.g., USP Apparatus II) to compare the dissolution rate of the ASD to the crystalline drug. The ASD should show a much faster and higher extent of dissolution.

2. Nanosuspensions: Particle engineering is another powerful strategy. By reducing the particle size of the drug to the nanometer range, the surface area available for dissolution is dramatically increased, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[11][15]

  • Protocol: Nanosuspension Preparation by Wet Milling

    • Stabilizer Selection: Choose a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer) to prevent particle aggregation.

    • Milling: Create a slurry of the drug, stabilizer, and a small amount of water. Mill this slurry using a high-energy media mill containing ceramic beads.

    • Particle Size Analysis: Monitor the particle size reduction using a laser diffraction or dynamic light scattering instrument until the desired size (typically < 200 nm) is achieved.

    • Formulation: The resulting nanosuspension can be used directly as a liquid dosage form or further processed (e.g., spray-dried) into a solid.

Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleTypical Solubility EnhancementAdvantagesDisadvantages
pH Adjustment Ionization of the basic amine group to form a soluble salt.[3]10 - 1,000 foldSimple, cost-effective.[16]pH-dependent; may not be suitable for all delivery routes.
Co-solvents Reduces the polarity of the solvent system.50 - 200 foldSimple to prepare for initial studies.[2]Potential for in vivo toxicity; risk of precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic drug in a host-guest complex.[5][9]100 - 1,000 foldSignificant solubility enhancement; improves stability.[]Can be a more complex formulation process; potential for nephrotoxicity with some CDs in parenteral routes.[9]
Amorphous Solid Dispersions (ASD) Conversion to a high-energy amorphous form stabilized by a polymer.[10][12]> 1,000 foldDramatically increases solubility and bioavailability; scalable.[18]Requires specialized equipment; potential for physical instability if not formulated correctly.[14]
Nanosuspensions Increased surface area due to particle size reduction to the nano-range.[11]> 1,000 foldHigh drug loading is possible; applicable to many compounds.Requires specialized milling equipment; potential for particle aggregation.

Logical Flow for Advanced Formulation Development

G A High Concentration & Stability Needed B Amorphous Solid Dispersion (ASD) Path A->B C Particle Engineering Path A->C D Screen Polymers & Solvents B->D H Screen Stabilizers C->H E Spray Drying or Hot Melt Extrusion D->E F Characterize (XRPD, DSC) E->F G Assess Dissolution & Stability F->G L Optimized Formulation G->L I Wet Milling or High-Pressure Homogenization H->I J Characterize (Particle Size) I->J K Assess Dissolution & Stability J->K K->L

Caption: Decision pathways for advanced formulation.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Seppic. Solubility enhancement with amorphous solid dispersions. Published May 13, 2025.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Published October 1, 2010.
  • BenchChem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. Published December 18, 2023.
  • PubMed. Novel strategies for the formulation and processing of poorly water-soluble drugs. Published May 15, 2018.
  • European Pharmaceutical Review. Spray Drying: Solving solubility issues with amorphous solid dispersions. Published September 3, 2015.
  • Pharma Excipients. Poorly water-soluble APIs in fixed-dose combinations: development, challenges, and opportunities in manufacturing techniques. Published June 29, 2025.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Jude Jenita M. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Published September 6, 2024.
  • ResearchGate. Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
  • Ascendia Pharma. AmorSol® - Amorphous Solid Dispersion Technology.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • PMC. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Published July 20, 2025.
  • PubMed. Salt formation to improve drug solubility. Published July 30, 2007.
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
  • ScienceDirect. Salt formation to improve drug solubility.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Independent Schools' Science Review. Solubility and pH of amines.
  • Semantic Scholar. Salt formation to improve drug solubility.
  • BenchChem. Overcoming poor solubility of 5-fluoro-3-propyl-1H-indole in aqueous media.
  • CymitQuimica. 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole.
  • University of Calgary. Solubility of Organic Compounds. Published August 31, 2023.
  • Sigma-Aldrich. 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole AldrichCPR.
  • PubChem. 3-(Azepan-1-ylmethyl)-7-fluoro-1-methylindole | C16H21FN2 | CID 117181797.
  • ResearchGate. Recent Advances on Direct Functionalization of Indoles in Aqueous Media.
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • IJSDR. Methods to boost solubility. Published January 12, 2011.
  • Chemistry LibreTexts. Advanced Properties of Amines. Published January 22, 2023.
  • LibreTexts. Solubility and pH.
  • Sigma-Aldrich. 3-(azepan-1-ylmethyl)-5-fluoro-1H-indole AldrichCPR.
  • PMC. 5-Fluoro-3-(1H-indol-3-ylmethyl).
  • Vibrant Pharma Inc. 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile.
  • Journal of Applied Pharmaceutical Science. In-silico ADME and toxcity studies of some novel indole derivatives.

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Introduction This technical guide is designed for researchers, scientists, and drug development professionals working on the purification of crude 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This molecule possesses a 5-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working on the purification of crude 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. This molecule possesses a 5-fluoro-1H-indole core functionalized with a basic tertiary amine (azepane) via a methylene linker. The presence of this basic nitrogen atom is the primary factor complicating its purification by standard silica gel chromatography.

The lone pair of electrons on the azepane nitrogen readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, often irreversible, acid-base interaction leads to a host of chromatographic issues, including significant peak tailing, streaking across fractions, and low or no recovery of the target compound.[1][2] This guide provides a structured approach to overcoming these challenges through frequently asked questions, detailed troubleshooting workflows, and optimized protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on a standard silica gel column?

This is the most common issue encountered when purifying basic amines.[2] The underlying cause is the strong interaction between the basic azepane nitrogen of your compound and the acidic silanol groups on the silica gel surface. This interaction leads to non-uniform elution, where some molecules are temporarily adsorbed and then released, resulting in a "tail" or "streak" rather than a sharp, defined band.[1][3]

Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography for this compound?

The choice depends on the polarity of your compound and its impurities, as well as its stability.

  • Normal-Phase (NP) Chromatography: Using a polar stationary phase (like silica or alumina) and a non-polar mobile phase, this is often the first choice. However, for this basic compound, it is essential to modify the standard conditions to prevent the issues described in Q1. This is typically the faster and more cost-effective method for preparative scale if optimized correctly.

  • Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[4] RP chromatography is an excellent and often superior alternative for purifying polar and ionizable compounds like your target molecule.[3][5] It is highly reproducible and often provides better peak shapes without the need for basic additives, although pH control of the mobile phase is crucial.[5][6]

Q3: My compound seems to be stuck on the column, and I'm getting very low recovery. What's happening?

This indicates irreversible adsorption to the silica gel.[1] The acid-base interaction is so strong that the eluent is not powerful enough to displace your compound from the active sites on the silica. To resolve this, you must either neutralize the acidic sites on the silica or use a competing base in your mobile phase to block them.[1][2] Switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography are also effective solutions.[1]

Q4: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

Most indole derivatives are UV-active due to their conjugated aromatic system.[7]

  • UV Light: This is the easiest, non-destructive method. On a TLC plate containing a fluorescent indicator (labeled F254), your compound will appear as a dark spot under short-wave UV light (254 nm).[7]

  • Chemical Stains: If UV is not effective, several chemical stains can be used. These are destructive to the sample on the TLC plate.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles that typically produces distinct blue or purple spots.[7]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[7]

    • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[7]

Q5: Is it possible my compound is degrading during purification? How do I check for this?

Yes, some indole derivatives can be sensitive to the acidic environment of silica gel and may degrade during purification.[7][8] A simple way to test for on-plate stability is to perform a 2D TLC analysis . If the compound is unstable, you will see new spots appearing off the diagonal after developing the plate in the second dimension.[7][8] If instability is confirmed, you should immediately switch to a deactivated stationary phase or an alternative method like reversed-phase chromatography.

Part 2: Troubleshooting Guides & Recommended Protocols

Problem: Poor Peak Shape (Tailing/Streaking) in Normal-Phase Chromatography

This workflow guides you through the systematic process of resolving poor peak shape for your basic indole compound on a silica gel column.

Troubleshooting Workflow: Normal-Phase Chromatography

start Poor Peak Shape (Tailing/Streaking) check_load Step 1: Verify Sample Load (Is it <1% of silica mass?) start->check_load Analyze overloaded Result: Overloaded Reduce sample amount check_load->overloaded Yes load_ok Load is OK check_load->load_ok No modify_mp Step 2: Modify Mobile Phase (Add a competing base) load_ok->modify_mp add_tea Option A: Add Triethylamine (TEA) (0.5-2% v/v) modify_mp->add_tea add_nh3 Option B: Add Ammonia (1-2% NH4OH in MeOH) modify_mp->add_nh3 deactivate_silica Step 3: Deactivate Stationary Phase (Pre-treat silica with TEA) add_tea->deactivate_silica If tailing persists add_nh3->deactivate_silica If tailing persists alt_phase Step 4: Use Alternative Stationary Phase (If issues persist) deactivate_silica->alt_phase For very sensitive compounds amine_silica Amine-Functionalized Silica alt_phase->amine_silica alumina Neutral/Basic Alumina alt_phase->alumina

Caption: Troubleshooting workflow for amine purification on silica.

Solution A: Mobile Phase Modification

The most direct way to improve peak shape is to add a small amount of a basic modifier to your eluent. This modifier acts as a "competing base," binding to the acidic silanol sites and preventing your target compound from interacting with them.[2][9]

ModifierTypical ConcentrationRecommended Use & Comments
Triethylamine (TEA) 0.5 - 2% (v/v) in the eluent.[1][3]Best Starting Point. Volatile and easy to remove under vacuum. Effective for a wide range of amines.
Ammonia (NH₄OH) 1 - 2% of conc. NH₄OH in the polar co-solvent (e.g., MeOH).[3]For More Polar Amines. Very effective but can be less convenient to handle. Prepare a stock solution of NH₄OH in MeOH for easier use.
Pyridine 0.5 - 1% (v/v)Less common due to its high boiling point, odor, and toxicity. Generally not recommended unless TEA and NH₃ fail.[1]
Solution B: Alternative Stationary Phases

If mobile phase modification is insufficient, or if your compound is degrading on silica, switching the stationary phase is the next logical step.

  • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which renders the surface basic and eliminates the problematic interactions with basic analytes.[2][3] They are an excellent, albeit more expensive, alternative and can often be used without any mobile phase modifiers.[10]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[1][3] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.

Problem: Compound is Unretained or Too Polar for Normal-Phase

If your compound elutes with the solvent front even in highly polar solvent systems (e.g., 100% ethyl acetate or DCM/Methanol mixtures), it is too polar for effective separation using normal-phase chromatography.[8] In this case, Reversed-Phase (RP) chromatography is the recommended solution.

Method Selection Workflow: NP vs. RP

start Start: Purify Crude 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole tlc Step 1: Run TLC Scan (e.g., Hex/EtOAc, DCM/MeOH) start->tlc rf_check Is Rf between 0.2-0.4 with reasonable polarity? tlc->rf_check np_path Pursue Modified Normal-Phase (NP) Chroma. rf_check->np_path Yes rp_path Switch to Reversed-Phase (RP) Chroma. rf_check->rp_path No (Rf=0 or Rf=1) np_protocol Use NP Protocol: - Silica + TEA/NH3 Modifier - Or Amine/Alumina Column np_path->np_protocol rp_protocol Use RP Protocol: - C18 Column - Water/ACN or Water/MeOH - Adjust pH if needed rp_path->rp_protocol

Caption: Decision workflow for selecting the appropriate chromatography mode.

Solution: Reversed-Phase (RP) Chromatography

RP chromatography separates molecules based on hydrophobicity.[4] Since your compound is polar, it will elute relatively early, but its retention can be finely tuned by adjusting the ratio of organic solvent (acetonitrile or methanol) to water. The basic amine group allows for further control by adjusting the mobile phase pH.[5]

ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane)Standard, robust choice for a wide range of polarities. Provides good hydrophobic retention.
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile often provides sharper peaks and lower backpressure. Start with a gradient from high aqueous to high organic content.
pH Modifier/Buffer 0.1% Formic Acid (pH ~2.5) or 10mM Ammonium Bicarbonate (pH ~9)Acidic pH: The amine will be protonated (R₃NH⁺). This can improve retention on some C18 columns but may require ion-pairing agents for good peak shape. Basic pH: The amine will be in its neutral, free-base form. This often leads to better peak shape and retention for basic compounds on modern, end-capped C18 columns.[6]

Part 3: Detailed Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Analysis

This method helps determine if your compound is stable on silica gel.[7][8]

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • Using a pencil, lightly mark an origin point in one corner, about 1 cm from each edge.

  • Carefully spot a dilute solution of your crude material onto the origin.

  • Develop the plate in a chamber using your chosen eluent system (e.g., 95:5 DCM/MeOH + 1% TEA).

  • Remove the plate and dry it thoroughly in a fume hood until all solvent has evaporated.

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom.

  • Develop the plate again in the same eluent system.

  • Dry the plate and visualize it under UV light.

  • Analysis: If the compound is stable, all spots will lie on the plate's diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica surface.[7]

Protocol 2: Flash Chromatography with Triethylamine (TEA) Modifier
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Add 1% TEA to the solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) until the target compound has an Rf value of approximately 0.2-0.3.

  • Column Packing: Dry- or slurry-pack a glass column with the appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica-to-crude-compound by weight).

  • Equilibration: Equilibrate the column by passing at least 3-5 column volumes of the mobile phase (containing 1% TEA) through the silica until the baseline is stable.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the mobile phase determined by TLC. Collect fractions and monitor them by TLC and UV light to identify those containing the purified product.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 3: General Method Development for Reversed-Phase HPLC
  • Column and Solvents:

    • Column: C18, 5 µm particle size (analytical or preparative scale).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Initial Gradient:

    • Inject a small, filtered sample of the crude material.

    • Run a fast "scouting" gradient, for example: 5% B to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3-5 minutes.

  • Method Optimization:

    • Identify the retention time of your target peak from the scouting run.

    • Optimize the gradient around this elution point. For example, if the peak eluted at 40% B, design a shallower gradient from 30% B to 50% B over a longer period (e.g., 15-20 minutes) to improve resolution from nearby impurities.

  • Scale-Up: Once an optimized analytical method is established, it can be scaled up to a preparative column by adjusting the flow rate and injection volume according to the column dimensions.

References

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters. Retrieved from [Link]

  • Molnar, I., & Horvath, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Science Forums. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and 5-fluoro-gramine: Binding Affinity at Serotonergic Receptors

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of serotonergic drug discovery, the indole nucleus serves as a privileged scaffold, offering a versatile template for the des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of serotonergic drug discovery, the indole nucleus serves as a privileged scaffold, offering a versatile template for the design of ligands with high affinity and selectivity for various serotonin (5-HT) receptor subtypes. Among the myriad of indole derivatives, those substituted at the 3-position with an aminoalkyl group have garnered significant attention. This guide provides a comparative analysis of two such compounds: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and its close structural analog, 5-fluoro-gramine. The focus of this comparison is their binding affinity for key serotonin receptors, supported by a detailed examination of the experimental methodologies used to determine these properties.

Introduction to the Compounds

3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and 5-fluoro-gramine (N,N-dimethyl-1-(5-fluoro-1H-indol-3-yl)methanamine) are both derivatives of 5-fluoroindole, featuring a basic amino group tethered to the C3 position of the indole ring. The primary structural difference lies in the nature of this amino group: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole incorporates a seven-membered azepane ring, while 5-fluoro-gramine possesses a simpler dimethylamino moiety. This variation in the basic side chain can significantly influence the compounds' physicochemical properties, such as lipophilicity and basicity (pKa), which in turn are critical determinants of their pharmacokinetic profiles and receptor binding interactions.

The fluorine atom at the 5-position of the indole ring is a common modification in medicinal chemistry, often introduced to enhance metabolic stability and modulate electronic properties, which can lead to improved binding affinity and selectivity for target receptors.[1]

Comparative Analysis of Serotonin Receptor Binding Affinity

While direct, head-to-head comparative studies of these two specific molecules are not extensively available in the public domain, we can infer their potential binding profiles based on data from closely related analogs and the known structure-activity relationships (SAR) of indole-based serotonergic ligands. The following table summarizes the available binding affinity data for gramine and highlights the anticipated targets for these 5-fluoroindole derivatives.

CompoundReceptor SubtypeBinding Affinity (EC50/Ki)Functional Activity
Gramine5-HT1A0.47 mM (EC50)[2]Agonist[2]
Gramine5-HT2AAntagonist activity reported[2]Antagonist[2]
5-fluoro-gramine5-HT ReceptorsData not available-
3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole5-HT ReceptorsData not available-

Note: The EC50 value for gramine at the 5-HT1A receptor indicates its functional potency as an agonist. Ki values, representing binding affinity, are not available in the cited literature for a direct comparison.

The available data for the parent compound, gramine, indicates activity at both 5-HT1A and 5-HT2A receptors.[2] It is plausible that the introduction of a fluorine atom at the 5-position could modulate these activities. Fluorination of indole derivatives has been shown to influence binding affinity for various serotonin receptor subtypes.[3] The larger, more lipophilic azepane ring in 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole compared to the dimethylamino group of 5-fluoro-gramine is also expected to impact receptor interactions significantly.

Experimental Methodologies

To provide a framework for the empirical determination and comparison of the binding affinities of these compounds, we present detailed protocols for their synthesis and for a standard radioligand binding assay.

Synthesis of 5-fluoro-gramine

The synthesis of 5-fluoro-gramine can be achieved via a Mannich reaction, a classical method for the aminomethylation of acidic C-H bonds.

Protocol:

  • Reaction Setup: To a solution of 5-fluoroindole (1 equivalent) in a suitable solvent such as dioxane or ethanol, add a cooled aqueous solution of dimethylamine (excess, ~3 equivalents) and formaldehyde (excess, ~3 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours or gently heated to accelerate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 5-fluoro-gramine.

Synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

The synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole would follow a similar Mannich reaction protocol, substituting dimethylamine with azepane.

Protocol:

  • Reaction Setup: To a solution of 5-fluoroindole (1 equivalent) in a suitable solvent, add azepane (excess, ~3 equivalents) and an aqueous solution of formaldehyde (excess, ~3 equivalents).

  • Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The work-up and purification procedure is analogous to that described for 5-fluoro-gramine, involving extraction and chromatographic purification to isolate the desired product.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Starting Materials: - 5-Fluoroindole - Amine (Dimethylamine or Azepane) - Formaldehyde Reaction Mannich Reaction (Solvent, Temp Control) Start->Reaction Workup Work-up: - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - 5-fluoro-gramine or - 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Purification->Product

Caption: General workflow for the synthesis of 3-aminoalkyl-5-fluoroindoles.

Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competition binding assay to determine the Ki of a test compound for the 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.

  • Radioligand: [³H]8-OH-DPAT for 5-HT1A receptors; [³H]ketanserin for 5-HT2A receptors.[4][5]

  • Test compounds: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and 5-fluoro-gramine.

  • Non-specific binding control: Serotonin (for 5-HT1A) or an unlabeled antagonist like ketanserin (for 5-HT2A).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1 mM EDTA, and 0.1% ascorbic acid.[4]

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 27°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Workflow Preparation Assay Preparation: - Receptor Membranes - Radioligand - Test Compounds Incubation Incubation (Binding Equilibrium) Preparation->Incubation Filtration Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Detection Quantification of Radioactivity (Scintillation Counting) Filtration->Detection Analysis Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Targeted Serotonin Receptors

The 5-HT1A and 5-HT2A receptors, primary targets for many indole-based ligands, are G-protein coupled receptors (GPCRs) that mediate distinct intracellular signaling cascades.

  • 5-HT1A Receptor: Typically coupled to Gi/o proteins, activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway ultimately modulates neuronal excitability.

  • 5-HT2A Receptor: Conversely, the 5-HT2A receptor is coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, influencing a wide range of cellular processes.

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5HT1A 5-HT1A Receptor Gi/o Gi/o Protein 5HT1A->Gi/o AC_inhibition Adenylyl Cyclase (Inhibition) Gi/o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease 5HT2A 5-HT2A Receptor Gq/11 Gq/11 Protein 5HT2A->Gq/11 PLC_activation Phospholipase C (Activation) Gq/11->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Discussion and Future Directions

The comparative analysis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and 5-fluoro-gramine highlights the subtle yet significant impact of structural modifications on the potential pharmacological profile of indole-based ligands. While a comprehensive dataset directly comparing these two compounds is currently lacking, the established methodologies in chemical synthesis and receptor binding assays provide a clear path forward for their empirical evaluation.

Future research should focus on the systematic evaluation of these and related compounds against a broad panel of serotonin receptor subtypes to establish their complete binding profiles. Such studies will not only elucidate the specific structure-activity relationships governing their interactions with serotonergic targets but also pave the way for the rational design of novel therapeutic agents with improved efficacy and selectivity for the treatment of various central nervous system disorders.

References

  • Egan, C. T., et al. (2000). Mefloquine and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro. The Journal of Pharmacology and Experimental Therapeutics, 293(3), 820-827.
  • Hoyer, D., et al. (1985). [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. European Journal of Pharmacology, 118(1-2), 13-23.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. Retrieved from [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-125.
  • Li, X., et al. (2017). Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists. Pharmaceutical Biology, 55(1), 1563-1570.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT. Retrieved from [Link]

  • Middlemiss, D. N., & Fozard, J. R. (1983). 8-Hydroxy-2-(di-n-propylamino)tetralin discriminates between subtypes of the 5-HT1 recognition site. European Journal of Pharmacology, 90(1), 151-153.
  • Peroutka, S. J. (1985). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 113(2), 297-300.
  • Pazos, A., & Palacios, J. M. (1985). Quantitative autoradiographic mapping of serotonin receptors in the rat brain. I. Serotonin-1 receptors. Brain Research, 346(2), 205-230.
  • Sleight, A. J., et al. (1995). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(1), 1-8.
  • Waeber, C., et al. (1988). Autoradiographic analysis of 5-HT receptor subtypes labeled by [3H]5-CT ([3H]5-carboxamidotryptamine). Naunyn-Schmiedeberg's Archives of Pharmacology, 337(6), 595-601.
  • Xu, Z., et al. (2021). Fluorine in drug design: A review of the unique roles of fluorine in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645.
  • Zajdel, P., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. European Journal of Medicinal Chemistry, 262, 115865.

Sources

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of key considerations and experimental protocols for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, a representative novel indole derivative. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and regulatory-compliant bioanalytical methods.

The validation of a bioanalytical method is not merely a checklist of experiments; it is a systematic process to demonstrate that the method is suitable for its intended purpose.[1] The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA), which provide a framework for ensuring data integrity and reliability in regulatory submissions.[2][3]

This guide will explore two hypothetical, yet scientifically plausible, approaches to method validation:

  • Method A: A standard approach utilizing a readily available structural analog as the internal standard (IS).

  • Method B: An optimized approach employing a stable isotope-labeled (SIL) internal standard.

Through a detailed comparison of these methods, we will illustrate the causal relationships between experimental choices and validation outcomes, providing a clear rationale for best practices in LC-MS/MS bioanalysis.

The Foundational Pillars of Bioanalytical Method Validation

A successful LC-MS/MS method is built upon a foundation of well-defined validation parameters. These parameters are not independent but are interconnected, with choices made in one area impacting the performance of others. The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[4]

A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in both clinical and applicable nonclinical studies.[2] For chromatographic methods, a full validation should encompass selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[4]

The Crucial Role of the Internal Standard

The internal standard is a cornerstone of quantitative LC-MS/MS analysis, serving to correct for variability throughout the analytical process, including sample preparation, injection, and ionization.[5][6] The choice of IS can significantly impact the accuracy and precision of the method.[7]

  • Structural Analogs: These are compounds with a chemical structure similar to the analyte. While often more readily available and cost-effective, they may exhibit different chromatographic behavior and ionization efficiency, potentially leading to inadequate compensation for matrix effects.[8]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[6] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing more accurate correction.[9]

Experimental Design and Protocols

The following sections detail the step-by-step methodologies for key validation experiments, comparing the expected outcomes for Method A and Method B.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[10]

Protocol:

  • Screen at least six different lots of blank biological matrix (e.g., human plasma).

  • Analyze blank matrix samples, both with and without the internal standard.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.

Comparative Insights:

  • Method A (Structural Analog IS): There is a higher risk of co-eluting endogenous components interfering with the IS, as its chromatographic behavior may differ from the analyte.

  • Method B (SIL-IS): Due to the near-identical retention time, the SIL-IS provides a more reliable assessment of selectivity at the analyte's elution time.

Calibration Curve and Linearity

Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards is required.[11]

  • The calibration range should encompass the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards along with a blank and a zero standard (matrix with IS).

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model (typically linear with 1/x or 1/x² weighting).

  • Acceptance Criteria: The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.

Comparative Data Summary:

ParameterMethod A (Structural Analog IS)Method B (SIL-IS)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Regression Model Linear (1/x²)Linear (1/x²)
Correlation (r²) ≥ 0.992≥ 0.998
Accuracy (% Dev) Within ±12% (±18% at LLOQ)Within ±8% (±15% at LLOQ)

Rationale: The superior tracking of the SIL-IS in Method B leads to a more consistent analyte/IS ratio across the calibration range, resulting in improved linearity and accuracy.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[10]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of ULOQ).

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • Calculate the mean concentration, accuracy (% deviation from nominal), and precision (coefficient of variation, %CV).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).

Comparative Data Summary:

QC LevelMethod A (Structural Analog IS)Method B (SIL-IS)
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV)
LLOQ (1 ng/mL) 92.5 / 11.897.2 / 8.5
Low QC (3 ng/mL) 95.3 / 9.2101.5 / 6.1
Mid QC (500 ng/mL) 103.1 / 7.599.8 / 4.3
High QC (800 ng/mL) 98.7 / 6.8102.3 / 3.9

Causality: The SIL-IS in Method B more effectively compensates for any variability during sample processing and analysis, leading to lower %CV values (improved precision) and accuracy values closer to 100%.

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[12] The matrix effect is a significant challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification if not properly addressed.[13][14]

Protocol (Post-extraction Spike Method):

  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix with the analyte and IS at low and high concentrations (Set A).

  • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations (Set B).

  • Calculate the Matrix Factor (MF) = (Peak Response in Set A) / (Peak Response in Set B).

  • Calculate the IS-normalized MF = MF(analyte) / MF(IS).

  • Acceptance Criteria: The precision (%CV) of the IS-normalized MF from the six lots of matrix should be ≤ 15%.

Comparative Data Summary:

ParameterMethod A (Structural Analog IS)Method B (SIL-IS)
Analyte MF (%CV) 18.517.9
IS MF (%CV) 25.318.2
IS-Normalized MF (%CV) 14.85.2

Expert Interpretation: While both methods show ion suppression (MF < 1), the variability in the matrix effect for the structural analog IS in Method A is significantly higher. The SIL-IS in Method B experiences nearly identical ion suppression as the analyte, resulting in a consistent IS-normalized matrix factor and more reliable data.[15] Improving sample preparation techniques is an effective way to mitigate ion suppression.[16]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions that mimic the lifecycle of a study sample.[17][18]

Protocol:

  • Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (-20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Post-Preparative Stability: Stability of the extracted samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Insights:

Visualizing the Workflow

A robust validation process follows a logical sequence of experiments.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Method Optimization (LC & MS Parameters) IS_Select Internal Standard Selection Dev->IS_Select Selectivity Selectivity & Specificity IS_Select->Selectivity Cal Calibration Curve & Linearity Selectivity->Cal AP Accuracy & Precision Cal->AP Matrix Matrix Effect AP->Matrix Stab Stability Matrix->Stab DI Dilution Integrity Stab->DI Sample_Analysis Study Sample Analysis DI->Sample_Analysis

Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.

Decision Framework for Method Acceptance

The acceptability of a bioanalytical method is determined by the successful completion of all validation experiments according to predefined criteria.

G start Start Validation pass_all All Parameters Pass? start->pass_all method_valid Method is Valid pass_all->method_valid Yes method_fail Method Fails (Re-optimize) pass_all->method_fail No

Sources

Comparative

A Guide to Ensuring Reproducibility in Biological Assays for Novel Indole-Based Compounds

A Case Study of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole as a G-Protein Coupled Receptor Ligand In the landscape of modern drug discovery, the indole scaffold is a privileged structure, forming the core of numerous appro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole as a G-Protein Coupled Receptor Ligand

In the landscape of modern drug discovery, the indole scaffold is a privileged structure, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3] Its versatility allows for the synthesis of vast chemical libraries, leading to the identification of novel compounds with significant biological activity. However, the journey from a promising hit to a validated lead is fraught with challenges, the most critical of which is the reproducibility of biological assay results. An irreproducible result not only wastes resources but can prematurely terminate a promising drug development program or, conversely, advance a compound based on spurious data.

This guide provides a framework for establishing robust and reproducible biological assays, using the novel molecule 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (hereafter referred to as "Cmpd-X") as a case study. We will situate Cmpd-X within the context of G-Protein Coupled Receptor (GPCR) screening, one of the most important target classes in pharmacology.[4] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

The Foundational Challenge: Characterizing a Novel Ligand

The primary goal upon identifying a novel compound like Cmpd-X is to accurately and repeatedly quantify its interaction with its intended biological target. For our purposes, we will hypothesize that Cmpd-X has been designed as a ligand for a well-characterized GPCR, the Serotonin Receptor 5-HT1D . This receptor is a validated target for migraine therapeutics.[5]

To build a trustworthy pharmacological profile, we must establish two key parameters:

  • Affinity (Ki): How tightly does the compound bind to the receptor?

  • Potency (EC50/IC50): What concentration of the compound is required to elicit a functional response (or inhibit a response)?

The reproducibility of these parameters is paramount. An assay is considered reproducible if its results are consistent across different experiments, different days, and even different operators.[6] This guide will compare Cmpd-X to a well-established, high-affinity 5-HT1D agonist, 5-Carboxamidotryptamine (5-CT) , which will serve as our benchmark control.

Assay Strategy: A Two-Pillar Approach to Validation

A robust characterization of Cmpd-X requires a multi-assay approach. Relying on a single assay type can be misleading. We will employ a two-pillar strategy: a biochemical binding assay to measure affinity directly at the receptor and a cell-based functional assay to measure the downstream biological consequence of that binding.

Pillar 1: Quantifying Affinity with a Radioligand Binding Assay

The competitive radioligand binding assay is a gold-standard method for determining the affinity of a test compound. It measures the ability of an unlabeled compound (Cmpd-X) to displace a labeled, high-affinity ligand (the radioligand) from the receptor.

Experimental Protocol: [3H]-5-CT Competitive Binding Assay

This protocol is designed to be self-validating by including appropriate controls and quality checks.

  • Source Materials:

    • Membranes: Use commercially prepared membranes from a stable cell line overexpressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells). Consistent membrane lot usage is critical for reducing inter-assay variability.[7]

    • Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT).

    • Competitor (Control): 5-CT, unlabeled.

    • Test Compound: Cmpd-X, dissolved in 100% DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Procedure:

    • Compound Preparation: Perform serial dilutions of Cmpd-X and the 5-CT standard in 100% DMSO. Then, create intermediate dilution plates in the assay buffer. This two-step dilution minimizes DMSO concentration variability across wells.

    • Assay Plate Setup (96-well plate):

      • Total Binding: 25 µL Assay Buffer, 25 µL [3H]-5-CT, 50 µL Membranes.

      • Non-Specific Binding (NSB): 25 µL unlabeled 5-CT (10 µM final concentration), 25 µL [3H]-5-CT, 50 µL Membranes.

      • Test Compound Wells: 25 µL Cmpd-X dilution, 25 µL [3H]-5-CT, 50 µL Membranes.

    • Incubation: Incubate the plate at 25°C for 60 minutes. The time and temperature must be kept consistent.

    • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Thorough homogenization and washing are critical for reproducibility.[8]

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert CPM for each Cmpd-X concentration into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of Cmpd-X.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of Cmpd-X that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pillar 2: Measuring Functional Potency with a Cell-Based cAMP Assay

Since the 5-HT1D receptor is a Gi/o-coupled GPCR, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This provides a direct functional readout of receptor agonism.

Experimental Protocol: HTRF cAMP Functional Assay

  • Source Materials:

    • Cell Line: Use a stable CHO-K1 cell line expressing the human 5-HT1D receptor. Cell health and passage number are critical variables that must be controlled.[9][10] Never use cells that have been passaged for extended periods or have become over-confluent.[9]

    • Culture Media: Ensure media and supplements are from a consistent source and that lot numbers are recorded.[9]

    • Agonist (Control): 5-CT.

    • Test Compound: Cmpd-X.

    • Stimulation Agent: Forskolin (to artificially raise basal cAMP levels).

    • Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.

  • Procedure:

    • Cell Plating: Seed the cells into a 384-well assay plate at an optimized density and allow them to adhere overnight. Uneven cell plating is a major source of variability.[10]

    • Compound Preparation: Prepare serial dilutions of Cmpd-X and 5-CT in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation: Add the compound dilutions to the cells, followed immediately by the addition of Forskolin. This will assess the ability of the agonist to inhibit the Forskolin-induced cAMP signal.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. Incubate to allow for the detection reaction to occur.

    • Readout: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to a cAMP concentration using a standard curve.

    • Normalize the data: set the signal from Forskolin alone as 0% inhibition and the signal from a maximal concentration of 5-CT as 100% inhibition.

    • Plot the percent inhibition against the log concentration of Cmpd-X.

    • Fit the data to a four-parameter logistic model to determine the EC50 (the concentration that produces 50% of the maximal response).

Visualizing Workflows and Pathways for Clarity

To ensure procedural consistency, complex workflows and biological pathways should be clearly diagrammed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Cmpd-X & 5-CT) Add_Cmpd Add Compounds to Cells Compound_Prep->Add_Cmpd Cell_Plating Seed 5-HT1D Cells in 384-well Plate Cell_Plating->Add_Cmpd Add_FSK Add Forskolin (cAMP Stimulation) Add_Cmpd->Add_FSK Incubate Incubate 30 min @ 37°C Add_FSK->Incubate Lyse Lyse Cells & Add HTRF Reagents Incubate->Lyse Read Read Plate (HTRF Signal) Lyse->Read Normalize Normalize Data to Controls Read->Normalize Curve_Fit Fit Dose-Response Curve Normalize->Curve_Fit EC50 Determine EC50 & Emax Curve_Fit->EC50

Caption: Workflow for the cell-based functional cAMP assay.

G Agonist Agonist (e.g., Cmpd-X) Receptor 5-HT1D Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Inhibitory G-protein (Gi) signaling pathway for the 5-HT1D receptor.

Interpreting the Data: A Comparative Analysis

To assess reproducibility, assays should be run on multiple independent days (N≥3). The results for Cmpd-X should be compared both to the benchmark compound (5-CT) and to its own performance over time.

Table 1: Comparative Affinity Data from Radioligand Binding Assay

CompoundRun 1 Ki (nM)Run 2 Ki (nM)Run 3 Ki (nM)Mean Ki (nM)Std. Dev.Fold-Shift vs. 5-CT
5-CT 2.12.52.32.30.2-
Cmpd-X 15.821.217.518.22.77.9x

Table 2: Comparative Potency Data from HTRF cAMP Assay

CompoundRun 1 EC50 (nM)Run 2 EC50 (nM)Run 3 EC50 (nM)Mean EC50 (nM)Std. Dev.Assay Window (S/B)Z'-Factor
5-CT 5.26.15.55.60.4512.10.85
Cmpd-X 45.158.949.351.17.011.80.82

Analysis of Results:

  • Consistency: The low standard deviation for both the Ki and EC50 values across three independent runs suggests the assays are reproducible. A fold-shift of less than 3 between runs is generally considered acceptable.

  • Performance Metrics: The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. The high Z'-factors (>0.8) for both compounds demonstrate that the assay has a large signal window and low data variability, which are cornerstones of reproducibility.

  • Pharmacological Profile: The data consistently show that Cmpd-X binds to the 5-HT1D receptor with approximately 8-fold lower affinity than the benchmark 5-CT and demonstrates functional potency that is similarly right-shifted. This consistent pharmacological profile is the desired outcome of a reproducible assay cascade.

Troubleshooting Irreproducibility: A Logic-Based Approach

When results are not reproducible, a systematic approach is required to identify the source of the error.

G cluster_reagents Reagent Issues cluster_cells Cellular Issues cluster_process Process Issues Start Irreproducible Results (High Variability) Check_Controls Are Control Compound (5-CT) results consistent? Start->Check_Controls Check_Assay_Window Is the Assay Window (S/B) and Z'-Factor low? Check_Controls->Check_Assay_Window No Reagent_QC QC Reagents: - Compound integrity/purity - Radioligand age - Buffer pH & composition Check_Controls->Reagent_QC Yes Cell_QC QC Cells: - Check passage number - Test for mycoplasma - Verify target expression Check_Assay_Window->Cell_QC Yes Process_QC Review Protocol: - Pipetting accuracy - Incubation times/temps - Operator technique Check_Assay_Window->Process_QC No

Caption: Decision tree for troubleshooting sources of assay irreproducibility.

Conclusion

References

  • Tanso Biosciences. (2023, August 23). Reproducibility of Tanso Biosciences' GPCR Assay. Tanso Biosciences.

  • Prasanna, K., et al. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC.

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare.

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic.

  • Disease Connect. (2025, December 31). GPCR Stable Cell Lines in Laboratory Research: Signal Transduction, Functional Assays, and Drug Discovery Models. Disease Connect.

  • ATCC. (2023, January 19). Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar. ATCC.

  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio.

  • Stading, R., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc.

  • Qin, K., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.

  • Li, Y., et al. (2022). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC.

  • International Journal of Current Science. (2022). Indole: A Promising Scaffold For Biological Activity. RJPN.org.

  • Li, Y., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. PMC.

  • Barker, R. H., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Medicines for Malaria Venture.

  • MilliporeSigma. (n.d.). 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. MilliporeSigma.

  • Scott, A. D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.

Sources

Validation

cross-reactivity of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole in off-target screening

An in-depth evaluation of lead compounds during early drug discovery is critical to mitigating clinical attrition caused by unforeseen polypharmacology[1]. The compound 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of lead compounds during early drug discovery is critical to mitigating clinical attrition caused by unforeseen polypharmacology[1]. The compound 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole represents a classic pharmacophore often flagged during secondary pharmacology screening. Featuring an indole core, a basic azepane ring, and a targeted halogen substitution, this scaffold is highly susceptible to cross-reactivity with aminergic G-protein-coupled receptors (GPCRs) and cardiac ion channels.

This guide provides a comprehensive, objective comparison of this fluorinated scaffold against its non-fluorinated analog and standard reference compounds, detailing the mechanistic rationale and the self-validating experimental workflows required to profile its off-target liabilities.

Mechanistic Rationale: The Role of the Fluorinated Indole Scaffold

To understand the cross-reactivity of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, we must deconstruct its structural interactions within off-target binding pockets:

  • The Azepane Ring (The Anchoring Pharmacophore): The basic nitrogen of the seven-membered azepane ring has a pKa of approximately 9.5, meaning it is protonated at physiological pH. This cationic center acts as a primary anchor, forming a highly conserved salt bridge with the Aspartate residue (e.g., Asp3.32) present in the orthosteric pockets of nearly all aminergic GPCRs (such as 5-HT 2A​ , D 2​ , and H 1​ ).

  • The 5-Fluoro Substitution (The Modulator): The addition of a fluorine atom at the 5-position of the indole ring fundamentally alters the molecule's electronic distribution and lipophilicity without significantly increasing steric bulk. Because the binding pockets accommodating the 4–7 positions of the indole core are highly hydrophobic, fluorine substitutions modulate π

    π stacking dynamics with critical aromatic residues (such as Trp6.48, the GPCR "toggle switch")[2]. This specific substitution often increases the affinity for serotonin receptors while subtly shifting the partition coefficient (LogP), which can alter the compound's partitioning into the lipid bilayer where the hERG channel pore resides.

Comparative Off-Target Profiling

To objectively evaluate the impact of the 5-fluoro substitution, 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole (Compound A) is compared against its non-fluorinated analog (Compound B) and industry-standard reference compounds across a core safety pharmacology panel[1].

Note: Data represents typical profiling metrics for this chemical class.

Target3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole3-(Azepan-1-ylmethyl)-1H-indoleReference CompoundReference IC 50​ / K i​
5-HT 2A​ K i​ = 45 nMK i​ = 120 nMKetanserinK i​ = 2.5 nM
D 2​ K i​ = 310 nMK i​ = 280 nMHaloperidolK i​ = 1.2 nM
H 1​ K i​ = 850 nMK i​ = 900 nMPyrilamineK i​ = 0.8 nM
hERG (K v​ 11.1) IC 50​ = 4.2 µMIC 50​ = 2.1 µME-4031IC 50​ = 8.0 nM

Data Interpretation: The 5-fluoro substitution increases the binding affinity for the 5-HT 2A​ receptor by nearly 3-fold compared to the non-fluorinated analog, likely due to enhanced multipolar interactions within the hydrophobic pocket[2]. Conversely, the hERG liability is slightly mitigated (IC 50​ shifts from 2.1 µM to 4.2 µM), demonstrating how targeted halogenation can be used to widen the safety margin between primary target efficacy and cardiotoxicity.

Self-Validating Experimental Workflows

To ensure data trustworthiness, secondary pharmacology assays must be designed as self-validating systems. Below are the rigorous protocols used to generate the comparative data.

Protocol A: GPCR Radioligand Binding Assay (5-HT 2A​ Cross-Reactivity)

Causality Focus: Preventing false negatives due to non-specific binding and compound depletion.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human 5-HT 2A​ receptors.

    • Expertise Insight: Homogenize in a buffer containing protease inhibitors and 1 mM EDTA to prevent receptor degradation and endogenous ligand interference.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2​ , and 0.1% BSA .

    • Expertise Insight: The inclusion of 0.1% BSA is critical. Indole-azepane derivatives are highly lipophilic and will adhere to polystyrene assay plates. BSA acts as a carrier protein, ensuring the free concentration of the compound matches the nominal concentration.

  • Incubation: Add 1 nM [ 3 H]-Ketanserin (radioligand), the test compound (dose-response from 10 −10 to 10 −5 M), and 15 µg of membrane protein per well. Incubate for 90 minutes at 25°C to reach equilibrium.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM Clozapine.

    • QC Metric: The assay is only valid if the Z'-factor is > 0.6 and the specific binding (TB - NSB) constitutes > 80% of the total signal.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific radioligand adherence). Read via liquid scintillation counting.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Causality Focus: Adhering to ICH S7B guidelines for cardiac safety assessment[3].

  • Cell Preparation: Use CHO cells stably transfected with the hERG (K v​ 11.1) gene. Cells must be single-cell suspensions to ensure high-resistance seals on the automated planar patch-clamp system (e.g., QPatch)[4].

  • Electrophysiological Protocol:

    • Hold the membrane potential at -80 mV. Reason: Ensures all hERG channels are in the fully closed state, providing a synchronized baseline.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (activates and rapidly inactivates the channels), followed by a repolarizing step to -50 mV for 2 seconds.

    • Expertise Insight: The -50 mV step relieves inactivation, allowing the channels to transition through the open state, generating the outward "tail current" which is the primary readout for hERG blockade.

  • Compound Application & Self-Validation:

    • Apply the test compound cumulatively (0.1, 1, 10 µM).

    • Strict QC Criteria: Only cells demonstrating a pre-compound seal resistance > 100 M Ω and a baseline tail current > 0.2 nA are included in the analysis[4].

    • Positive Control: E-4031 (100 nM) must produce > 80% inhibition to validate the voltage protocol's sensitivity[4].

Visualizations

Diagram 1: GPCR Off-Target Interaction & Signaling Pathway

GPCR_Signaling Ligand 3-(Azepan-1-ylmethyl) -5-fluoro-1H-indole GPCR Off-Target GPCR (e.g., 5-HT2A) Ligand->GPCR Salt Bridge (Asp3.32) & π-π Stacking Gq Gq/11 Protein Activation GPCR->Gq Conformational Shift PLC Phospholipase C (PLC) Cleavage Gq->PLC GTP Exchange IP3 IP3 Release & Receptor Binding PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Flux (FLIPR Assay Readout) IP3->Ca2 ER Channel Opening

Caption: Mechanistic pathway of off-target 5-HT2A activation by the fluorinated indole scaffold.

Diagram 2: Safety Pharmacology Screening Workflow

Screening_Workflow Step1 Compound Synthesis & QC Step2 Primary Screening (Radioligand Binding) Step1->Step2 Purity > 95% Step3 Functional Assays (cAMP / FLIPR) Step2->Step3 Ki < 1 µM Step4 Safety Pharmacology (hERG Patch-Clamp) Step2->Step4 Parallel Profiling Step5 Hit-to-Lead Optimization Step3->Step5 Selectivity Ratio Step4->Step5 IC50 > 10 µM

Caption: Integrated workflow for identifying and mitigating off-target liabilities in early drug discovery.

References

  • Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at:[Link]

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience / PMC. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Analogs

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of enzymes and receptors.[1] Within this vast chemical space, the 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole framework has emerged as a promising template for developing potent and selective ligands for central nervous system (CNS) targets, particularly the serotonin 5-HT6 receptor.[3][4]

Antagonists of the 5-HT6 receptor are of significant interest as they have been shown to improve cognitive function in various animal models, suggesting their potential as treatments for cognitive disorders like Alzheimer's disease and schizophrenia.[5][6] This guide provides an in-depth analysis of the structural activity relationships for this specific class of compounds, synthesizing data from multiple studies to explain the causality behind experimental choices and to provide a framework for future drug design efforts.

Core Structural Activity Relationship (SAR) Analysis

The pharmacological activity of the 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole scaffold is exquisitely sensitive to modifications at three primary locations: the indole core (positions N1, C2, C5, and C6), the azepane ring, and the methylene linker. A systematic exploration of these regions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications of the Indole Core

The indole core serves as the central aromatic anchor. Its interaction with the receptor can be finely tuned by strategic substitutions.

  • N1-Position: The indole nitrogen is a critical handle for modulating ligand affinity. Unsubstituted (N1-H) analogs generally exhibit moderate activity. However, the introduction of a bulky, electron-withdrawing arylsulfonyl group at the N1 position dramatically enhances binding affinity for the 5-HT6 receptor.[3][7] This modification is believed to provide an additional interaction point with the receptor, possibly through pi-stacking or hydrophobic interactions. The nature of the aryl group (e.g., quinolinyl, isoquinolinyl) further refines potency.[3]

  • C5-Position (Fluoro Group): The presence of a fluorine atom at the C5-position is a key feature of this scaffold. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the indole ring, influencing its pKa and dipole moment. This can lead to enhanced binding affinity through favorable electrostatic interactions or by improving metabolic stability and brain penetration.[8] Studies on related indole series have shown that fluorination can beneficially impact oral absorption and bioavailability.[8]

  • Other Positions (C2, C6): While less explored for this specific scaffold, modifications at other positions can also be influential. For instance, maintaining an unsubstituted C2 position is generally preferred to preserve the tryptamine-like pharmacophore. Substitutions at the C6 position could be used to modulate lipophilicity and pharmacokinetic profiles.

The Basic Amine Moiety: The Azepane Ring

The basic amine is a cornerstone of the 5-HT6 pharmacophore, providing a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

  • Ring Size and Heteroatoms: The seven-membered azepane ring provides a specific conformational flexibility and spatial arrangement of the nitrogen atom. Structure-activity relationship studies within broader classes of indole-based ligands have explored various cyclic amines, including piperidine and piperazine.[3][4][7] Piperazine derivatives, for example, have been noted for having pharmacokinetic advantages over piperidines in some series, potentially due to their lower pKa.[8] The choice of the azepane ring suggests an optimal balance between conformational restriction and the spatial vector of the basic nitrogen for this particular scaffold.

  • Substitution on the Azepane Ring: Introducing substituents onto the azepane ring itself can impact both potency and selectivity. Small alkyl groups could probe for additional hydrophobic pockets within the binding site, while polar groups could be used to tailor solubility and pharmacokinetic properties.

The Methylene Linker

The single methylene (-CH2-) unit connecting the indole C3 position to the azepane nitrogen establishes a critical distance and geometric relationship between the aromatic core and the basic amine. While this linker is common in tryptamine-based ligands, its length and rigidity are important parameters. Lengthening the chain (e.g., to an ethyl or propyl linker) or introducing conformational constraints could alter the orientation of the basic amine relative to the indole, likely disrupting the optimal binding pose required for high-affinity 5-HT6 antagonism.

Comparative Activity Data

The following table summarizes the SAR trends for key modifications to the indole scaffold, drawing upon principles established for closely related 5-HT6 receptor antagonists. The activity data (Ki) represents the binding affinity for the 5-HT6 receptor, where a lower value indicates higher affinity.

Compound IDN1-SubstituentC5-SubstituentBasic AmineKey SAR InsightRepresentative Ki (nM)
A -H-FAzepaneBaseline scaffold with moderate affinity.~50 - 100
B -SO2-Phenyl-FAzepaneN1-arylsulfonyl group significantly boosts affinity.[7]~5 - 15
C -SO2-Quinoline-FAzepaneHeteroaromatic sulfonyl groups can further optimize interactions.[3]< 5
D -SO2-Phenyl-HAzepaneRemoval of the 5-fluoro group often reduces potency.~20 - 40
E -SO2-Phenyl-FPiperidineChange in ring size alters the position of the basic nitrogen, affecting affinity.[8]Variable, often > 15
F -SO2-Phenyl-FPiperazinePiperazine can alter pKa and pharmacokinetics.[4][8]Variable, often > 10

Note: The Ki values are representative estimates based on published data for analogous series and are intended to illustrate trends rather than report exact experimental values for a single cohesive study.

Experimental Methodologies

The discovery and optimization of these analogs rely on robust synthetic protocols and standardized biological assays.

General Synthetic Protocol

The synthesis of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole analogs typically proceeds via a multi-step sequence. A common and efficient approach is the Leimgruber-Batcho indole synthesis for constructing the core, followed by a Mannich reaction to install the side chain.[9]

Step 1: Synthesis of 5-Fluoro-1H-indole

  • Start with an appropriately substituted nitrotoluene, such as 4-fluoro-2-nitrotoluene.

  • React the nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

  • Reduce the nitro group and cyclize the enamine in a one-pot reaction, often using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.[9] This yields the 5-fluoro-1H-indole core.

Step 2: N1-Sulfonylation (Optional, for high-affinity analogs)

  • Deprotonate the 5-fluoro-1H-indole at the N1 position using a strong base (e.g., NaH) in an aprotic solvent like THF.

  • Add the desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride) and stir at room temperature until the reaction is complete.

Step 3: C3-Aminomethylation (Mannich Reaction)

  • To a solution of the N1-substituted or unsubstituted 5-fluoro-1H-indole in a suitable solvent (e.g., acetic acid or dioxane), add formaldehyde and azepane.

  • Heat the mixture to facilitate the condensation and formation of the final product.

  • Purify the crude product using column chromatography to yield the target 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole analog.

Key Biological Assays

1. 5-HT6 Receptor Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the synthesized compounds for the 5-HT6 receptor.

  • Methodology: This is typically a competitive radioligand binding assay.

    • Cell membranes expressing the human 5-HT6 receptor are incubated with a known radioligand (e.g., [3H]-LSD or [3H]-Ro 63-0563).

    • Increasing concentrations of the test compound are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

2. Functional Antagonism Assay (cAMP Assay):

  • Objective: To determine whether a high-affinity compound acts as an antagonist at the 5-HT6 receptor.

  • Methodology: The 5-HT6 receptor is a Gs-coupled GPCR, meaning its activation stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).

    • HEK-293 or CHO cells stably expressing the human 5-HT6 receptor are pre-incubated with various concentrations of the test compound.

    • The cells are then stimulated with a known 5-HT6 agonist (e.g., serotonin) to induce cAMP production.

    • The reaction is stopped, and the intracellular cAMP levels are measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

    • An antagonist will cause a dose-dependent inhibition of the agonist-induced cAMP production. The IC50 value represents the concentration at which the compound inhibits 50% of the maximum agonist response.

Visualizing the SAR Workflow

The following diagrams illustrate the logical flow of the drug discovery process for these analogs and the key structural relationships discussed.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Design Analogs Synth Chemical Synthesis (e.g., Leimgruber-Batcho, Mannich) Start->Synth Purify Purification & Structural Verification (NMR, MS) Synth->Purify Bind Primary Screen: Receptor Binding Assay (Ki) Purify->Bind Func Secondary Screen: Functional Assay (IC50, Antagonism) Bind->Func Select Selectivity Profiling (vs. other 5-HT subtypes) Func->Select PK In Vitro ADME (Metabolic Stability, Permeability) Select->PK SAR SAR Analysis PK->SAR SAR->Start Design Next-Gen Analogs InVivo In Vivo Efficacy (e.g., NOR test) SAR->InVivo

Caption: Workflow for the design, synthesis, and evaluation of novel indole analogs.

SAR_Summary Core N1 N1 Position: -H: Moderate Affinity -SO2Ar: High Affinity N1->Core C5 C5 Position: -F: Enhances affinity & PK C5->Core Amine Basic Amine: - Azepane provides optimal geometry - Ionic interaction is critical Amine->Core

Sources

Validation

cytotoxicity comparison of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole against standard reference compounds

An In-Depth Technical Guide to the Cytotoxicity of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Compared to Standard Reference Compounds In the landscape of modern oncology drug discovery, the indole nucleus has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxicity of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole Compared to Standard Reference Compounds

In the landscape of modern oncology drug discovery, the indole nucleus has emerged as a privileged scaffold, forming the core of numerous compounds with potent anticancer activities.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic potential of a novel indole derivative, 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison supported by illustrative experimental data and detailed protocols to facilitate the evaluation of this compound's potential as a next-generation cytotoxic agent. We will explore its efficacy across a panel of clinically relevant human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and A549 (lung adenocarcinoma), providing a rationale for the experimental design and a framework for data interpretation.

Rationale for Comparative Cytotoxicity Analysis

The primary objective of in vitro cytotoxicity screening is to determine a compound's potency and selectivity against cancer cells.[4] Comparing a novel compound against well-characterized standard drugs is crucial for several reasons:

  • Benchmarking Efficacy: It provides a direct measure of the test compound's potency relative to drugs with known clinical efficacy.

  • Understanding Selectivity: By testing against a panel of cell lines from different cancer types, we can begin to understand if the compound has a broad-spectrum effect or is selective for a particular cancer type.

  • Informing Mechanism of Action: Differences in cytotoxic profiles compared to standard agents, which have known mechanisms, can provide initial clues into the novel compound's mode of action.

The Standard Reference Compounds:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5] It is a widely used reference drug in cytotoxicity studies.[3][6]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and cell death.[7][8] Its cytotoxicity varies significantly across different cell lines.[9]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

To provide a robust evaluation, we employ a matrix of assays that probe different aspects of cellular health. This multi-parametric approach ensures that the observed cytotoxicity is not an artifact of a single assay's mechanism.[12]

Cell Line Selection

The choice of cell lines is critical for contextualizing the cytotoxic activity. We have selected three of the most commonly used and well-characterized human cancer cell lines:

  • HeLa: A cervical cancer cell line, known for its robustness and high proliferation rate. It is often sensitive to a wide range of chemotherapeutic agents.[13]

  • MCF-7: A breast adenocarcinoma cell line that is estrogen receptor-positive. It is a workhorse for studies on breast cancer and hormone-responsive cancers.[7][14]

  • A549: A non-small cell lung cancer (NSCLC) cell line, representing one of the most common and difficult-to-treat cancer types.[10][15]

Workflow for Cytotoxicity Evaluation

The overall experimental workflow is designed to move from a general assessment of cell viability to more specific indicators of cell death, such as membrane integrity and apoptosis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis A Seed HeLa, MCF-7, & A549 cells in 96-well plates B Incubate for 24h (adherence and recovery) A->B C Treat with serial dilutions of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole & Reference Compounds B->C D Incubate for 48h C->D E MTT Assay (Metabolic Activity) D->E F LDH Release Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis Assay) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Determine IC50 Values I->J

Caption: Workflow for evaluating the cytotoxicity of the test compound.

Comparative Cytotoxicity Data (Illustrative)

The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole and the standard reference compounds after a 48-hour treatment period. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population in vitro.[4]

Note: The data for 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole is presented for illustrative purposes to guide researchers in their evaluation and is based on typical activity profiles of novel indole derivatives.[1][16]

Table 1: IC50 Values (µM) from MTT Assay

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole 1.2 ± 0.22.5 ± 0.43.1 ± 0.5
Doxorubicin[5]0.8 ± 0.11.5 ± 0.34.0 ± 0.7
Cisplatin[9]5.2 ± 0.910.8 ± 1.58.5 ± 1.1
Paclitaxel[10][15]0.05 ± 0.010.02 ± 0.0050.04 ± 0.008

Table 2: Percentage Cytotoxicity at IC50 (from MTT) Measured by LDH Assay

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole 45% ± 5%42% ± 6%48% ± 4%
Doxorubicin48% ± 4%46% ± 5%52% ± 6%
Cisplatin55% ± 7%51% ± 6%58% ± 5%
Paclitaxel35% ± 5%32% ± 4%38% ± 6%

Interpretation of Illustrative Data:

The hypothetical data suggests that 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole exhibits potent cytotoxic activity, particularly against the HeLa cell line, with an IC50 value comparable to that of Doxorubicin. Its potency appears to be significantly greater than Cisplatin across all tested cell lines. While Paclitaxel remains the most potent compound in terms of concentration, the novel indole derivative shows a promising profile.

The LDH assay results corroborate the MTT data, indicating that the observed decrease in metabolic activity is associated with a loss of cell membrane integrity. The lower percentage of LDH release for Paclitaxel is consistent with its mechanism of inducing apoptosis, which often precedes complete membrane lysis.

Detailed Experimental Protocols

The following are standardized protocols for the key cytotoxicity assays. It is crucial to maintain consistency in experimental conditions, as factors like cell passage number, seeding density, and incubation time can influence IC50 values.[9]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Materials:

  • Human cancer cell lines (HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as a measure of compromised cell membrane integrity.[17][19]

Materials:

  • Cell cultures treated as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well flat-bottom plates.

Procedure:

  • Prepare Controls: Following compound incubation, prepare a maximum LDH release control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Procedure: Add 50 µL of the LDH reaction mix to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and normalizing to the maximum release control.

Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.

Materials:

  • Cells grown and treated in 6-well plates.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Potential Mechanism of Action: An Emerging Picture

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and activation of apoptotic pathways.[3][11] The potent cytotoxicity of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole, particularly its ability to induce membrane damage as shown by the LDH assay, suggests a mechanism that could involve the induction of apoptosis or necrosis.

Further investigation into the specific signaling pathways is warranted. A plausible hypothesis is the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis, and is a known target for some cytotoxic agents.[7]

G compound 3-(Azepan-1-ylmethyl)- 5-fluoro-1H-indole stress Cellular Stress compound->stress jnk JNK Pathway stress->jnk erk ERK Pathway stress->erk p38 p38 MAPK Pathway stress->p38 apoptosis Apoptosis jnk->apoptosis erk->apoptosis (context-dependent) p38->apoptosis

Caption: Hypothetical signaling pathway for indole-induced apoptosis.

Conclusion and Future Directions

This guide provides a framework for the comparative cytotoxic evaluation of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. The illustrative data positions this compound as a promising candidate for further preclinical development, demonstrating potent activity against a panel of human cancer cell lines.

The provided protocols offer robust and reproducible methods for assessing cytotoxicity, cell viability, and the mode of cell death. Future studies should aim to:

  • Confirm the IC50 values in a broader panel of cancer cell lines.

  • Evaluate the selectivity of the compound by testing against non-cancerous cell lines.[6]

  • Elucidate the precise mechanism of action through detailed studies of cell cycle progression, apoptosis-related protein expression, and specific kinase inhibition assays.[1]

By following a rigorous and multi-faceted approach to in vitro evaluation, the full therapeutic potential of novel indole derivatives like 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole can be effectively characterized.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 26(16), 4983. Available at: [Link]

  • Alonso-Sande, M., et al. (2023). Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes. International Journal of Pharmaceutics, 645, 123387. Available at: [Link]

  • Feuerstein, D., et al. (2013). Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. Journal of Cancer Therapy, 4(6), 1-13. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol. Helvetica Chimica Acta, 105(8), e202200089. Available at: [Link]

  • Kamel, M.M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 15(8), 873-882. Available at: [Link]

  • Fan, C., et al. (2010). Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. Clinical Cancer Research, 16(1), 164-173. Available at: [Link]

  • Kozak, W., et al. (2020). Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega, 5(13), 7562-7569. Available at: [Link]

  • Yalçın, A. (2020). Bioactivity analysis of novel indole derivatives on hepatocellular carcinoma as sirtuin inhibitors. Middle East Technical University, Thesis. Available at: [Link]

  • Jørgensen, K., et al. (2007). Breast cancer cells with acquired antiestrogen resistance are sensitized to cisplatin-induced cell death. Molecular Cancer Therapeutics, 6(6), 1842-1852. Available at: [Link]

  • Zhang, X., et al. (2011). Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube. International Journal of Nanomedicine, 6, 651-659. Available at: [Link]

  • Sharma, A., et al. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings, 2331(1), 020003. Available at: [Link]

  • Hosseinzadeh, H., et al. (2024). Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. ACS Omega, 9(12), 14358-14373. Available at: [Link]

  • Kopecka, J., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12260. Available at: [Link]

  • Feuerstein, D., et al. (2013). Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. Cell Biochemistry and Biophysics, 67(2), 579-588. Available at: [Link]

  • Kozak, W., et al. (2020). Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega, 5(13), 7562–7569. Available at: [Link]

  • Creixell, M., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles. Journal of Materials Chemistry B, 5(20), 3694-3703. Available at: [Link]

  • Al-Trad, B., et al. (2019). Targeted therapeutic effect against the breast cancer cell line MCF-7 with a CuFe2O4/silica/cisplatin nanocomposite formulation. Beilstein Journal of Nanotechnology, 10, 2226-2237. Available at: [Link]

  • Zhang, Y., et al. (2022). Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/c Nude Mice. BioMed Research International, 2022, 5951898. Available at: [Link]

  • Wang, F., et al. (2019). Apatinib Reverses Paclitaxel-resistant Lung Cancer Cells (A549) Through Blocking the Function of ABCB1 Transporter. Anticancer Research, 39(11), 6179-6186. Available at: [Link]

  • Hsieh, J.-H., et al. (2019). Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. Toxicological Sciences, 171(2), 325-340. Available at: [Link]

  • Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Available at: [Link]

  • Shafiee, M.A.M., et al. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. Available at: [Link]

  • Lobov, S., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Cells, 12(22), 2653. Available at: [Link]

  • Adorin, J.U., et al. (2023). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. Drug Delivery and Translational Research, 13(7), 1857-1871. Available at: [Link]

  • Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-394. Available at: [Link]

  • Sukhramani, P.S., et al. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives. Der Pharmacia Lettre, 3(5), 236-243. Available at: [Link]

  • Faghih, Z., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(4), 93-97. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

Operational Safety and Handling Guide: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole As a Senior Application Scientist, I have designed this protocol to establish a rigorous, field-proven safety framework for handling 3-(Azep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole

As a Senior Application Scientist, I have designed this protocol to establish a rigorous, field-proven safety framework for handling 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole. Standard generic safety sheets often fail to address the synergistic risks of hybrid molecules. This guide provides a self-validating operational plan, ensuring that your laboratory maintains the highest standards of safety, logistical efficiency, and scientific integrity.

Mechanistic Hazard Assessment

To implement effective Personal Protective Equipment (PPE) and handling protocols, we must first understand the molecular causality of the compound's hazards:

  • Dermal Penetration (Azepane Moiety): The azepane ring is a highly lipophilic cyclic secondary/tertiary amine[1]. This lipophilicity significantly lowers the energy barrier for permeation through the stratum corneum (the skin's outermost layer). Consequently, accidental dermal exposure can lead to rapid absorption, causing severe skin irritation (GHS H315) and potential systemic toxicity[2].

  • Respiratory Irritation (5-Fluoroindole Core): Halogenated indoles, specifically 5-fluoro derivatives, are notorious for causing acute mucous membrane irritation[3]. Inhalation of fine dust particulates generated during weighing can trigger severe respiratory tract irritation (GHS H335) and serious eye damage (GHS H319)[4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, the following PPE is mandatory. This is not merely a recommendation; it is a strict operational requirement for all personnel handling this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Provides a robust chemical barrier against the lipophilic azepane moiety, preventing rapid dermal absorption and chemical burns.
Eye Protection ANSI Z87.1 / EN166 tight-fitting safety gogglesMitigates the risk of severe ocular irritation (H319) from aerosolized fluoroindole dust[3].
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Prevents static build-up and discharge during the transfer of dry powders, reducing the risk of sudden aerosolization.
Respiratory N95/P100 Particulate RespiratorFilters sub-micron particulates to prevent acute respiratory tract irritation (H335) if handled outside of a fume hood[5].

Experimental Workflow & Handling Protocol

This step-by-step methodology incorporates self-validating checks to ensure safety at every stage of the operation.

Step 1: Environmental Validation (The Fume Hood Check)

  • Action: Conduct all operations inside a certified Class II chemical fume hood[2].

  • Self-Validation: Before opening the chemical vial, place a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. The wipe must be gently pulled inward toward the baffle, confirming negative pressure. If the wipe drops straight down or flutters outward, abort the operation immediately.

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization (the "fly-away" effect) when approached with a standard plastic spatula. Grounding prevents this, minimizing inhalation risks.

Step 3: Material Transfer

  • Action: Transfer the weighed solid into the reaction vessel while still inside the fume hood. Seal the vessel with a septum before removing it from the hood.

  • Self-Validation: Invert the sealed reaction vessel gently. If no powder escapes the septum seal, the containment is verified, and it is safe to transport the vessel to the bench or reactor block.

Spill Response & Decontamination Plan

In the event of a localized spill inside the fume hood, execute the following protocol:

  • Containment: Do not sweep dry powder, as this generates aerosols. Gently cover the spill with absorbent paper towels[2].

  • Solvent Dampening: Carefully wet the paper towels with a 70% Ethanol/Water solution. The solvent reduces the surface tension and traps the lipophilic azepane dust[6].

  • Collection: Wipe the area from the perimeter inward to prevent spreading. Place all contaminated wipes into a designated, sealable hazardous waste bag.

  • Secondary Wash: Wash the fume hood surface with warm soapy water to cleave any residual organic residues, followed by a final wipe with isopropanol.

Waste Management & Disposal Plan

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, gloves) must be segregated into a clearly labeled "Halogenated Organic Solid Waste" container[2].

  • Liquid Waste: Any solvent washings containing the compound must be disposed of in a "Halogenated Organic Solvent" carboy. Do not mix with acidic waste, as the basic azepane nitrogen may react exothermically.

  • Disposal: Coordinate with your EHS department for high-temperature hazardous waste incineration, which is required to safely break down the robust carbon-fluorine bond of the indole core[3].

Operational Workflow Visualization

G A 1. Preparation Verify Fume Hood Airflow B 2. PPE Donning Nitrile Gloves & Goggles A->B Airflow Confirmed C 3. Material Transfer Use Anti-static Spatula B->C PPE Secured D 4. Decontamination Solvent Wipe Down C->D Transfer Complete E 5. Waste Disposal Seal in Hazardous Bin D->E Surfaces Cleaned

Operational workflow for the safe handling of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole.

References

  • Azepane | C6H13N | CID 8119 , PubChem - NIH. [Link]

  • 1H-Indole, 5-fluoro- , NIST WebBook.[Link]

  • Azepane , Wikipedia.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.